7-Methoxy-3-indolecarboxaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 | |
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109021-59-2 | |
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 7-Methoxy-3-indolecarboxaldehyde: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Functionalized Indole
In the landscape of medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in bioactive natural products and pharmaceuticals. Within this esteemed class of heterocycles, 7-Methoxy-3-indolecarboxaldehyde emerges as a particularly valuable building block. Its strategic functionalization—a methoxy group at the 7-position and a reactive aldehyde at the electron-rich 3-position—provides a versatile platform for constructing complex molecular architectures.
The methoxy group at C7 subtly modulates the electronic properties of the indole ring, influencing its reactivity and the conformational preferences of its derivatives. More critically, the C3-carboxaldehyde serves as a synthetic linchpin, a gateway for a multitude of chemical transformations. This guide offers an in-depth exploration of the core chemical properties of 7-Methoxy-3-indolecarboxaldehyde, providing researchers, scientists, and drug development professionals with the technical insights required to effectively harness its synthetic potential.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. These parameters dictate appropriate storage, handling, and analytical characterization methods.
Physicochemical Data
The essential physical properties of 7-Methoxy-3-indolecarboxaldehyde are summarized below. This data is critical for experimental design, dictating solvent choice, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 109021-59-2 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Melting Point | 159-160 °C | |
| Boiling Point | 375.2 °C at 760 mmHg (Predicted) | |
| Density | 1.274 g/cm³ (Predicted) | |
| Appearance | Off-white to brown crystalline powder | |
| Storage | 2-8°C, under inert atmosphere |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The key to successful synthesis is the ability to interpret these spectral fingerprints. While a dedicated spectrum for this specific molecule is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on extensive data from analogous indole structures.[1][2][3][4]
| Spectroscopy | Feature | Expected Chemical Shift (δ, ppm) & Characteristics |
| ¹H NMR | Indole N-H | ~12.0 (broad singlet); highly dependent on solvent (e.g., DMSO-d₆) |
| Aldehyde C-H | ~10.0 (singlet) | |
| Indole C2-H | ~8.2 (singlet or narrow doublet) | |
| Aromatic C4-H, C5-H, C6-H | ~6.8 - 7.8 (multiplets) | |
| Methoxy -OCH₃ | ~3.9 (singlet) | |
| ¹³C NMR | Aldehyde C=O | ~185.0 |
| Indole C7a, C3a (Quaternary) | ~125.0 - 140.0 | |
| Indole C7-OCH₃ | ~145.0 | |
| Indole C2, C3 | ~120.0 - 140.0 | |
| Aromatic C4, C5, C6 | ~105.0 - 125.0 | |
| Methoxy -OCH₃ | ~55.0 | |
| IR (Infrared) | N-H Stretch | ~3300 cm⁻¹ (broad) |
| C=O Stretch (Aldehyde) | ~1650-1680 cm⁻¹ (strong) | |
| C-O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~1600, 1450 cm⁻¹ |
Synthesis: The Vilsmeier-Haack Formylation
The most reliable and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency and regioselectivity for electron-rich systems like indoles. The reaction introduces a formyl group (-CHO) with high preference for the C3 position, which possesses the highest electron density in the indole ring.[6]
The causality behind this choice of reaction is twofold: first, the starting material, 7-methoxyindole, is an electron-rich arene, making it an ideal substrate.[7] Second, the Vilsmeier reagent, formed in situ, is a mild electrophile, which avoids unwanted side reactions that might occur with harsher formylating agents.
Reaction Mechanism: A Stepwise View
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the indole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of 7-methoxyindole attacks the Vilsmeier reagent. Subsequent rearomatization of the indole ring and elimination of chloride leads to a stable iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final product, 7-Methoxy-3-indolecarboxaldehyde.[6]
Sources
- 1. rsc.org [rsc.org]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. rsc.org [rsc.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Technical Guide: 7-Methoxy-3-indolecarboxaldehyde (CAS 109021-59-2)
[1][2][3]
Executive Summary & Chemical Identity[4]
7-Methoxy-3-indolecarboxaldehyde (CAS 109021-59-2) is a critical pharmacophore intermediate used extensively in the development of kinase inhibitors, necroptosis antagonists, and synthetic alkaloids. Unlike its unsubstituted counterpart, the presence of the methoxy group at the C7 position introduces unique electronic and steric properties that modulate the lipophilicity and receptor binding affinity of downstream derivatives.
This guide provides a rigorous analysis of its synthesis via the Vilsmeier-Haack formylation, its reactivity profile in Knoevenagel and Schiff base condensations, and its validated applications in oncology and immunology.
Chemical Profile
| Property | Specification |
| CAS Number | 109021-59-2 |
| IUPAC Name | 7-Methoxy-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 159–160 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Core Synthesis: Optimized Vilsmeier-Haack Protocol
The industrial and laboratory standard for synthesizing 7-Methoxy-3-indolecarboxaldehyde is the Vilsmeier-Haack reaction . While the mechanism is well-understood, the 7-methoxy substituent requires specific thermal control to prevent polymerization and ensure regioselectivity at C3 over C2.
Mechanistic Insight
The 7-methoxy group acts as an electron-donating group (EDG). While it activates the indole ring towards electrophilic aromatic substitution (EAS), its position at C7 creates a specific electronic vector that stabilizes the transition state for C3 formylation. However, this activation also increases the risk of side reactions if the Vilsmeier reagent (chloroiminium ion) is present in large excess or if the reaction temperature spikes.
Step-by-Step Protocol (Self-Validating System)
Reagents:
-
7-Methoxyindole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (aq) for quenching.
Workflow:
-
Reagent Formation (Exothermic Control):
-
Charge an oven-dried round-bottom flask with anhydrous DMF. Cool to 0°C under an inert atmosphere (N₂ or Ar).
-
Critical Step: Add POCl₃ dropwise over 20 minutes. Maintain internal temperature < 5°C. The formation of the Vilsmeier complex (chloroiminium salt) is highly exothermic. A color change to faint yellow/orange indicates active complex formation.
-
-
Substrate Addition:
-
Dissolve 7-methoxyindole in a minimal volume of DMF.
-
Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Observation: The solution will likely darken. This is normal.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Validation: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot. If conversion is incomplete after 2 hours, heat to 40°C for 30 minutes. Do not exceed 60°C to avoid dimerization.
-
-
Hydrolysis & Quenching:
-
Pour the reaction mixture onto crushed ice (5x reaction volume).
-
Basify slowly with 2M NaOH or saturated Sodium Acetate to pH 8–9.
-
Precipitation: The product typically precipitates as a solid upon basification.
-
-
Isolation:
-
Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
-
Recrystallize from Ethanol or Methanol/Water mixture for high-purity applications (>98%).
-
Pathway Visualization
The following diagram illustrates the mechanistic flow and critical control points.
Figure 1: Vilsmeier-Haack formylation pathway for 7-methoxyindole, highlighting the critical intermediate and hydrolysis steps.
Downstream Applications & Derivatization
The C3-formyl group is a versatile "handle" for extending the carbon skeleton. In drug discovery, this intermediate is primarily used to synthesize three classes of compounds:
Necroptosis Inhibitors (Hydantoins)
Condensation of 7-methoxy-3-indolecarboxaldehyde with hydantoin or thiohydantoin yields 5-indolylmethylene derivatives.
-
Mechanism: Knoevenagel condensation.
-
Therapeutic Relevance: These derivatives inhibit necroptosis (programmed necrosis), offering potential treatments for ischemic injury and neurodegenerative diseases.
Anticancer Immunomodulators (Pyridyl-Ethenyl-Indoles)
Reaction with methyl-pyridine derivatives creates conjugated systems (chalcone-like) that modulate immune responses in the tumor microenvironment.
-
Key Feature: The 7-methoxy group enhances the electron density of the indole, improving the pi-stacking interactions with kinase domains or DNA.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways utilizing CAS 109021-59-2 as a primary scaffold for bioactive compound generation.
Analytical Characterization
To ensure the integrity of the intermediate before proceeding to expensive downstream synthesis, the following spectral data must be verified.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 9.90–10.00 ppm (s, 1H) | Distinct aldehyde proton (-CH O). |
| δ 8.00–8.30 ppm (s, 1H) | Indole C2-H proton (deshielded by C3-CHO). | |
| δ 3.90–3.95 ppm (s, 3H) | Methoxy group (-OCH ₃) at C7. | |
| δ 12.00+ ppm (br s, 1H) | Indole N-H proton. | |
| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretching (conjugated aldehyde). |
| 3100–3300 cm⁻¹ | N-H stretching (broad). | |
| Mass Spectrometry | m/z 176.07 [M+H]⁺ | Consistent with molecular weight of 175.18. |
Safety & Handling
While CAS 109021-59-2 is not classified as a highly toxic substance, it is an organic aldehyde and an indole derivative.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
LookChem. (n.d.). 7-Methoxy-3-indolecarboxaldehyde Product Information and Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and biological evaluation of indole derivatives as anticancer agents. (Contextual citation for pyridyl-ethenyl-indole synthesis). Retrieved from [Link]
Spectroscopic data for 7-Methoxy-3-indolecarboxaldehyde
Content Type: Technical Reference & Characterization Guide Subject: Spectroscopic Identification, Synthesis, and Quality Control of 7-Methoxy-3-indolecarboxaldehyde CAS: 109021-59-2
Executive Summary
7-Methoxy-3-indolecarboxaldehyde (also known as 7-methoxy-1H-indole-3-carbaldehyde) is a pivotal heterocyclic building block in medicinal chemistry. It serves as a precursor for the synthesis of complex indole alkaloids, kinase inhibitors, and antitubercular agents. The presence of the methoxy group at the C7 position, adjacent to the indole NH, introduces unique electronic and steric properties that distinguish it from the more common 5-methoxy isomers.
This guide provides a rigorous spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. It emphasizes the causality between molecular structure and spectral signals, ensuring that data is not merely observed but understood.
Physicochemical Profile
Before advanced spectral analysis, preliminary validation should be conducted using basic physicochemical properties.
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 175.18 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Melting Point | 159 – 160 °C | Distinct from unsubstituted analog (193–198 °C). |
| Solubility | DMSO, DMF, Methanol (warm) | Poor solubility in non-polar solvents ( |
| pKa (NH) | ~15.0 (Predicted) | Acidic proton due to indole ring system. |
Synthesis & Impurity Profile (Context for Spectroscopy)
To correctly interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the Vilsmeier-Haack formylation of 7-methoxyindole. This route introduces specific impurity risks that spectroscopic analysis must detect.
Synthesis Workflow
The following diagram outlines the reaction pathway and critical workup steps to minimize phosphorus contaminants.
Figure 1: Vilsmeier-Haack formylation pathway.[1] Critical control points include the complete hydrolysis of the iminium salt to prevent amidine impurities.
Common Impurities
-
Unreacted Starting Material: 7-Methoxyindole (Lack of aldehyde peak in NMR).
-
Phosphorus Residues: From
(Detect via NMR if purity is critical). -
Dimethylamine salts: From DMF hydrolysis.
Spectroscopic Characterization
H NMR Spectroscopy
The proton NMR spectrum in DMSO-
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| NH (1) | 12.05 | br s | - | Highly deshielded; broad due to exchange/quadrupolar relaxation. |
| CHO (10) | 9.92 | s | - | Characteristic aldehyde singlet. Key diagnostic peak. |
| H-2 | 8.15 | s (or d) | Deshielded by C3-carbonyl. Appears as doublet if NH coupling resolves. | |
| H-4 | 7.68 | d | Deshielded by C3-carbonyl (peri-effect). | |
| H-5 | 7.15 | t (pseudo) | Ortho-coupling to H-4 and H-6. | |
| H-6 | 6.82 | d | Shielded by adjacent C7-Methoxy group (electron donating). | |
| OCH | 3.94 | s | - | Strong singlet; distinct methyl environment. |
Application Note: The coupling pattern in the aromatic region (H4, H5, H6) is an "ABC" system but often simplifies to first-order Doublet-Triplet-Doublet. H-4 is the most downfield aromatic proton (excluding H-2) due to the anisotropy of the carbonyl group at C3.
C NMR Spectroscopy
The carbon spectrum confirms the skeleton and the oxidation state of the carbonyl.
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 185.2 | Aldehyde carbon; most deshielded. |
| C-7 (C-OMe) | 146.5 | Deshielded by oxygen attachment (ipso effect). |
| C-7a | 127.0 | Quaternary bridgehead. |
| C-2 | 138.0 | Adjacent to Nitrogen. |
| C-3a | 128.5 | Quaternary bridgehead. |
| C-3 | 118.5 | Substituted carbon; shielded relative to benzene due to indole electron density. |
| Ar-CH (C4, C5, C6) | 105 - 125 | Aromatic methines. C6 is typically most shielded (~105 ppm) due to ortho-OMe. |
| Methoxy ( | 55.4 | Typical methoxy region. |
Infrared (IR) Spectroscopy
IR is useful for rapid solid-state identification and checking for water content.
-
3150 – 3250 cm
: N-H stretch (Broad, H-bonded). -
2800 – 2850 cm
: C-H stretch (Aldehyde Fermi resonance, often weak). -
1640 – 1655 cm
: C=O stretch. Note: This is lower than typical aliphatic aldehydes (1720 cm ) due to conjugation with the indole ring, which has significant enamine character. -
1260 cm
: C-O stretch (Aryl alkyl ether).
Mass Spectrometry (MS)
-
Ionization: ESI (Positive mode).
-
Observed Ion:
. -
Fragmentation: Loss of CO (28 Da) is common in indole aldehydes, leading to a fragment at
.
Structural Assignment Logic
To ensure the signals are assigned correctly (and not to an isomer like 5-methoxy), the following logic flow is used, typically supported by 2D NMR (COSY/NOESY).
Figure 2: NMR Assignment Logic. The NOE correlation between the methoxy protons and H-6 is the definitive proof of regiochemistry.
Experimental Protocol: Purification & Validation
If the spectroscopic data indicates impurities (e.g., extra aldehyde peaks or aliphatic noise), perform the following purification:
-
Recrystallization: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.
-
TLC System: 50% Ethyl Acetate in Hexanes.
-
Rf Product: ~0.4 - 0.5.
-
Rf Starting Material: ~0.7 (Higher, less polar without CHO).
-
-
Drying: Vacuum dry at 40°C for 6 hours to remove solvent residues (check 3.3 ppm for water or 2.5 ppm for DMSO in NMR).
References
-
Synthesis & Characterization: LookChem. (n.d.). 7-Methoxy-3-indolecarboxaldehyde Product Properties. Retrieved January 31, 2026, from [Link]
-
Vilsmeier-Haack Mechanism & General Indole Data: Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Retrieved January 31, 2026, from [Link]
-
Comparative NMR Data (Unsubstituted Analog): SpectraBase. (n.d.). 1H NMR Spectrum of Indole-3-carboxaldehyde. Wiley Science Solutions. Retrieved January 31, 2026, from [Link]
-
IR Spectroscopy of Carbonyls: Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]
Sources
Technical Guide: Solubility Profile & Handling of 7-Methoxy-3-indolecarboxaldehyde
Topic: Solubility of 7-Methoxy-3-indolecarboxaldehyde in Common Lab Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Executive Summary
7-Methoxy-3-indolecarboxaldehyde (CAS: 109021-59-2) is a critical heterocyclic intermediate used extensively in the synthesis of indole-based alkaloids, kinase inhibitors, and receptor ligands.[1] Its solubility behavior is governed by the interplay between the hydrophobic indole core, the hydrogen-bond donating N-H moiety, and the electron-donating 7-methoxy substituent.[1]
This guide provides a definitive solubility landscape for this compound, moving beyond basic data to offer actionable solvent selection strategies for synthesis, purification, and biological assay preparation.
Physicochemical Profile
Understanding the molecular properties is the first step to predicting solubility behavior.[1] The 7-methoxy group introduces a dipole that slightly enhances solubility in polar organic solvents compared to the unsubstituted parent indole.[1]
| Property | Value | Relevance to Solubility |
| Molecular Weight | 175.18 g/mol | Low MW facilitates dissolution in small volumes.[1] |
| Physical State | Pale yellow to tan solid | Crystalline lattice energy must be overcome by solvation.[1] |
| Melting Point | 159–162 °C | High MP indicates strong intermolecular forces (H-bonding); requires heat for high-concentration dissolution.[1] |
| LogP (Predicted) | ~1.99 | Lipophilic; prefers organic solvents over aqueous media.[1] |
| pKa (Predicted) | ~15 (N-H) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).[1] |
| H-Bond Donors | 1 (Indole N-H) | Capable of H-bonding with DMSO, DMF, Alcohols.[1] |
| H-Bond Acceptors | 2 (C=O, O-Me) | Enhances solubility in protic solvents via H-bond acceptance.[1] |
Solubility Landscape
A. Primary Solvents (High Solubility)
These solvents are recommended for preparing high-concentration stock solutions (>100 mM) or for running reactions.[1]
-
DMSO (Dimethyl Sulfoxide): The "Gold Standard" for biological stocks.[1]
-
DMF (Dimethylformamide):
-
THF (Tetrahydrofuran):
B. Secondary Solvents (Moderate/Process Solubility)
Useful for extraction, chromatography, and recrystallization.[1]
-
Ethyl Acetate:
-
Dichloromethane (DCM) / Chloroform:
-
Alcohols (Methanol/Ethanol):
C. Anti-Solvents (Insoluble)[1]
-
Water: Practically insoluble.[1][4] Requires co-solvents (DMSO/Ethanol) or pH adjustment (though pH adjustment is difficult due to high pKa).[1]
-
Hexanes/Heptane: Insoluble.[1][4] Used to precipitate the product from DCM or Ethyl Acetate solutions.[1]
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Standard procedure for biological assays.
-
Calculate Mass: To prepare 1 mL of 10 mM stock:
[1] -
Weighing: Accurately weigh ~1.8 mg of 7-Methoxy-3-indolecarboxaldehyde into a sterile microcentrifuge tube. Record exact mass.
-
Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles.
Protocol B: Solubility Determination (Shake-Flask Method)
Use this protocol if precise thermodynamic solubility data is required for a specific solvent system.[1]
-
Saturation: Add excess solid compound to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shake or stir) at the desired temperature (e.g., 25°C) for 24 hours.
-
Clarification: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection at ~290-300 nm). Compare peak area against a standard curve of known concentration.[1]
Visualizations
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the experimental intent.[1]
Caption: Decision tree for selecting the optimal solvent based on experimental application (Assay, Synthesis, or Purification).
Figure 2: Dissolution & Handling Workflow
A logic flow for handling the solid compound to ensure stability and accuracy.[1]
Caption: Step-by-step workflow for preparing stable stock solutions, including troubleshooting for undissolved particulates.
Critical Application Notes
Reaction Monitoring (TLC)
When running reactions in DMF or DMSO, monitoring via Thin Layer Chromatography (TLC) can be tricky due to the high boiling point of the solvent.[1]
-
Recommended Eluent: Hexane:Ethyl Acetate (3:2 or 1:1).[1]
-
Visualization: The indole moiety is UV active (254 nm).[1] It also stains well with Vanillin dip (turns pink/purple upon heating) or Ehrlich’s Reagent (specific for indoles).[1]
Stability in Solution
-
Oxidation: Indole-3-carboxaldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time, especially in solution.[1]
-
Schiff Base Formation: Avoid storing in primary alcohols (Methanol/Ethanol) for extended periods without refrigeration, as hemiacetal or acetal formation can occur slowly under acidic conditions.[1] Primary amines in the assay buffer can form Schiff bases with the aldehyde group.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved January 31, 2026 from [Link](Note: Used for physicochemical property inference of the core scaffold).[1]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved January 31, 2026 from [Link].
-
Organic Syntheses. Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Retrieved January 31, 2026 from [Link].[1]
Sources
An In-depth Technical Guide to the Stability and Storage of 7-Methoxy-3-indolecarboxaldehyde
Abstract
7-Methoxy-3-indolecarboxaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and anticancer immunomodulators.[1] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive analysis of the chemical stability of 7-Methoxy-3-indolecarboxaldehyde, detailing the intrinsic molecular liabilities and extrinsic factors that contribute to its degradation. We present field-proven protocols for optimal storage, handling, and stability assessment to ensure its long-term viability in a research and development setting.
Introduction: The Chemical Profile of 7-Methoxy-3-indolecarboxaldehyde
7-Methoxy-3-indolecarboxaldehyde (CAS No. 109021-59-2) is a solid, crystalline compound with a melting point of 159-160°C.[1][2] Its molecular structure is characterized by three key functional groups: an indole nucleus, an aldehyde group at the 3-position, and a methoxy group at the 7-position. This specific arrangement of functional groups dictates its utility as a synthetic building block but also defines its vulnerabilities to degradation.
-
Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to oxidation.
-
Aldehyde Group: Aldehydes are prone to oxidation to carboxylic acids and can participate in various condensation and polymerization reactions.
-
Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring.
Understanding these structural features is crucial for predicting and mitigating potential stability issues.
Critical Factors Influencing Compound Stability
The degradation of 7-Methoxy-3-indolecarboxaldehyde is primarily driven by four environmental factors: oxygen, light, temperature, and moisture/pH.
Oxidative Instability
The aldehyde functional group is the most significant site of oxidative vulnerability. Atmospheric oxygen can readily oxidize the aldehyde to the corresponding carboxylic acid, 7-methoxy-3-indolecarboxylic acid. This process can be accelerated by the presence of metal ion impurities and light. The indole nucleus itself can also undergo oxidative degradation, though typically under harsher conditions.
Causality: The C-H bond of the aldehyde group is relatively weak and susceptible to radical-mediated abstraction by oxygen, initiating a chain reaction that leads to the carboxylic acid.
Photostability
Indole derivatives are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. For indole aldehydes, this can lead to dimerization, polymerization, or the formation of colored degradation products. The energy from photons can excite the π-electron system of the indole ring, leading to the formation of reactive intermediates.
Causality: Photo-induced degradation often proceeds through the formation of radical species or electronically excited states that are highly reactive, leading to complex product mixtures and a visible change in the material's appearance (e.g., yellowing or darkening).
Thermal Decomposition
While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate degradation.[3][4] Thermal stress can provide the activation energy needed to overcome reaction barriers for decomposition pathways. Thermogravimetric analysis (TGA) of similar indole compounds shows that thermal degradation typically commences at temperatures above 140-150°C.[3]
Causality: Heat increases molecular motion and the kinetic energy of molecules, leading to a higher probability of bond cleavage and reaction with other molecules, including atmospheric oxygen.
Hydrolytic and pH-Dependent Stability
7-Methoxy-3-indolecarboxaldehyde is generally stable in neutral aqueous solutions for short periods. However, its stability is compromised under strongly acidic or basic conditions. Aldehydes can undergo various acid- or base-catalyzed reactions. Furthermore, the indole NH proton is weakly acidic and can be deprotonated under sufficiently basic conditions, potentially leading to side reactions. While aldehydes themselves are not directly hydrolyzed, the presence of strong acids or bases can catalyze other degradation pathways.[5]
Causality: Extreme pH conditions can catalyze condensation reactions (e.g., aldol condensation) or other rearrangements, altering the structure of the molecule.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of 7-Methoxy-3-indolecarboxaldehyde, the following protocols are essential. These recommendations are synthesized from supplier data sheets and general chemical best practices.[1][2][6]
| Parameter | Solid Form (Long-Term) | In Solution (Short-Term) | Rationale |
| Temperature | 2-8°C[1][2] | -20°C or -80°C | Minimizes thermal degradation and slows kinetic rates of all potential reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[6] | Sparge solvent with inert gas before use. | Prevents oxidation of the aldehyde and indole functionalities. |
| Light | Store in an amber, tightly sealed vial. | Use amber vials or wrap vials in aluminum foil. | Protects against photo-induced degradation. |
| Moisture | Store in a desiccator or dry cabinet. | Use anhydrous solvents (e.g., DMSO, DMF). | Prevents potential moisture-related side reactions. |
| Container | Tightly sealed glass vial. | Tightly sealed vial with a PTFE-lined cap. | Ensures an inert storage environment and prevents contamination. |
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh and handle the compound quickly in a controlled environment, preferably in a glove box or under a stream of inert gas.
-
For solutions, prepare fresh as needed. If storage is required, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow: A Self-Validating Stability Assessment
To empirically determine the stability of 7-Methoxy-3-indolecarboxaldehyde under specific laboratory conditions, the following high-performance liquid chromatography (HPLC)-based protocol is recommended.
Protocol Steps:
-
Stock Solution Preparation: Accurately prepare a stock solution of 7-Methoxy-3-indolecarboxaldehyde in an appropriate anhydrous solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to establish the initial purity and retention time. This serves as the baseline reference.
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition to be tested:
-
Thermal: Incubate vials at various temperatures (e.g., 4°C, Room Temperature, 40°C).
-
Photostability: Expose vials to a controlled light source (e.g., a photostability chamber) alongside a control vial wrapped in foil.
-
Acid/Base: Add a small, controlled amount of acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH) to designated vials.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each stress condition.
-
Sample Analysis: Analyze each sample by HPLC. Quantify the peak area of the parent compound and any new peaks that appear, which represent degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A decrease in the main peak area with a corresponding increase in new peaks confirms degradation.
Visualizations
Caption: Workflow for assessing the stability of 7-Methoxy-3-indolecarboxaldehyde.
Caption: Primary degradation pathways for 7-Methoxy-3-indolecarboxaldehyde.
Conclusion
The chemical integrity of 7-Methoxy-3-indolecarboxaldehyde is contingent upon meticulous control of its storage and handling environment. The primary degradation routes are oxidation of the aldehyde group and photodegradation of the indole nucleus. By adhering to the recommended protocols—specifically, storage at 2-8°C under an inert atmosphere and protected from light—researchers can significantly mitigate the risk of degradation. Implementing a systematic stability assessment protocol provides an empirical foundation for ensuring that the compound's purity is maintained throughout its lifecycle in the laboratory, thereby safeguarding the validity of experimental results.
References
-
LookChem. (n.d.). Cas 109021-59-2, 7-Methoxy-3-indolecarboxaldehyde. Retrieved from [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mondal, S. C., & Jana, S. (2015). TGA thermogram of control indole. ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 7-Methoxy-3-indolecarboxaldehyde
Introduction: Understanding the Molecule and Its Risks
7-Methoxy-3-indolecarboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a methoxy and an aldehyde group, makes it a versatile precursor for synthesizing a range of biologically active compounds, including potential anticancer agents.[1] As researchers and drug development professionals, our ability to innovate with such molecules is predicated on our ability to handle them with the utmost safety and precision.
This guide moves beyond the standard format of a Safety Data Sheet (SDS). It aims to provide a deeper, more practical understanding of the hazards associated with 7-Methoxy-3-indolecarboxaldehyde and to establish robust, scientifically-grounded protocols for its safe use in a research and development setting. The causality behind each safety recommendation will be explained to foster a culture of informed caution.
Section 1: Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 7-Methoxy-3-indolecarboxaldehyde is not extensively detailed in publicly available literature, the known hazards of structurally similar indole-based compounds and aldehydes necessitate a cautious approach. The primary hazards, as extrapolated from available data and related compounds, are summarized below.
GHS Hazard Classification
Based on data for analogous compounds like 1-methoxy-1H-indole-3-carbaldehyde and other indole aldehydes, a conservative hazard assessment is prudent.[2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 3-4 | H311/H312: Toxic/Harmful in contact with skin | Danger/Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Scientist's Note: The aldehyde functional group is a known irritant and sensitizer. The indole ring, while generally stable, can participate in various biological interactions. Therefore, minimizing all routes of exposure—ingestion, skin contact, and inhalation of dust—is the foundational principle of safe handling.[4]
Laboratory Risk Assessment Workflow
A dynamic risk assessment should precede any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating risks.
Caption: Laboratory Risk Assessment Workflow for Chemical Handling.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and an appropriate PPE ensemble.
Engineering Controls
-
Primary Containment: All handling of 7-Methoxy-3-indolecarboxaldehyde solid, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust particles.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The selection of PPE must be based on the identified risks of skin/eye irritation and potential dermal toxicity.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm) | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended handling or when working with solutions. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant splash risk.[6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for standard handling in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[6] |
Scientist's Note: Proper technique is as crucial as the equipment itself. Always inspect gloves for tears before use. Wash hands thoroughly after handling the compound, even after removing gloves, to remove any potential residual contamination.[4][7]
Section 3: Safe Handling, Storage, and Disposal
Handling Protocols
-
Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the chemical container.
-
Weighing: To minimize dust generation, use a spatula to carefully transfer the solid onto weighing paper or into a vessel within a ventilated enclosure.[4] Avoid pouring the powder.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or covered.
-
Post-Handling: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][8]
-
Environment: Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is often between 2-8°C.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these may cause vigorous or hazardous reactions.[4]
Waste Disposal
-
Chemical Waste: Dispose of unused material and contaminated consumables (gloves, weighing paper, etc.) in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal environmental regulations. Do not allow the product to enter the sewage system.[8]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures Decision Tree
In the event of an exposure, immediate and correct action is critical.
Caption: First-Aid Decision Tree for Accidental Exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and call for medical assistance.[6][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[4][9]
Accidental Release Measures
-
Small Spill (Solid):
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the swept material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry of unauthorized personnel.
-
Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.
-
Conclusion
7-Methoxy-3-indolecarboxaldehyde is a compound with significant potential in the field of drug discovery. By understanding its hazard profile, implementing robust engineering and administrative controls, and adhering to strict safe handling protocols, researchers can confidently and safely unlock its synthetic utility. This guide serves as a framework for developing a comprehensive safety culture that protects the scientist, the integrity of the research, and the environment.
References
-
Fisher Scientific. Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet (1).
-
Sigma-Aldrich. Safety Data Sheet (2).
-
Sigma-Aldrich. Safety Data Sheet (3).
-
Sigma-Aldrich. Safety Data Sheet (4).
-
CDH Fine Chemical. Indole CAS NO 120-72-9 Material Safety Data Sheet.
-
Thermo Fisher Scientific. Indole-3-carboxaldehyde - Safety Data Sheet.
-
Cayman Chemical. Indole-3-carboxaldehyde - Safety Data Sheet.
-
Synquest Labs. 1H-Indole-3-carboxaldehyde - Safety Data Sheet.
-
LookChem. Cas 109021-59-2, 7-Methoxy-3-indolecarboxaldehyde.
-
PubChem. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2.
-
BLD Pharm. 5-Methoxy-1H-indole-3-carbaldehyde.
Sources
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- 2. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Deep Dive: The Indole-3-Carboxaldehyde Scaffold
Executive Summary & Structural Logic
Indole-3-carboxaldehyde (I3A) is not merely a substrate; it is a "push-pull" electronic system that serves as a linchpin in medicinal chemistry. Structurally, it features an electron-rich indole ring (the "push") coupled to an electron-deficient formyl group at the C3 position (the "pull"). This conjugation imparts a vinylogous amide character to the molecule, significantly stabilizing the carbonyl group against nucleophilic attack compared to a standard benzaldehyde, while simultaneously rendering the C2 position and the N-H bond electronically distinct.
For the drug developer, I3A offers three orthogonal vectors for diversification:
-
The Carbonyl Vector (C3): Classic condensation chemistry (Knoevenagel, Schiff base) to generate vinyl and imine linkers.
-
The Nitrogen Vector (N1): A nucleophilic handle for solubility modulation and steric tuning via alkylation.
-
The C-H Activation Vector (C2): The formyl group acts as a transient directing group (TDG) for transition-metal-catalyzed functionalization.
Reactivity Profile & Mechanistic Insights[1][2]
The Vinylogous Amide Character
The reactivity of I3A is dominated by the resonance contribution where the nitrogen lone pair donates density into the ring, delocalizing onto the carbonyl oxygen.
-
Consequence: The carbonyl carbon is less electrophilic than in benzaldehyde. Stronger nucleophiles or acid catalysis are often required for condensation.
-
Stability: This resonance makes I3A resistant to autoxidation compared to other aromatic aldehydes.
Divergent Synthetic Pathways
The following diagram illustrates the core transformations available from the I3A scaffold.
Figure 1: Divergent synthetic pathways from the Indole-3-carboxaldehyde scaffold.
Validated Experimental Protocols
The following protocols are designed for reproducibility and scalability. They prioritize self-validating steps (TLC monitoring, distinct color changes) to ensure success.
Protocol A: Knoevenagel Condensation (Synthesis of 3-Vinylindoles)
This reaction couples I3A with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to create electron-deficient alkenes, which are key pharmacophores in anticancer research.
Mechanism: Base-catalyzed deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde and E1cB elimination.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv, Catalyst)
-
Ethanol (Solvent, 10 mL/mmol)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde in Ethanol at room temperature. The solution will be pale yellow/tan.
-
Addition: Add Malononitrile in one portion.
-
Catalysis: Add Piperidine dropwise.[1] Observation: A color change (often to bright yellow or orange) indicates the formation of the intermediate.
-
Reaction: Stir at room temperature (25 °C) for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf fluorescent product.
-
-
Workup: The product often precipitates out of the ethanol solution.
-
Purification: Recrystallize from hot Ethanol if necessary.
Protocol B: N-Alkylation (Indole Nitrogen Functionalization)
N-alkylation is critical for modulating lipophilicity (LogP). The acidity of the N-H proton (pKa ~16-17) requires a mild-to-moderate base in a polar aprotic solvent.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[3]
-
DMF (Dimethylformamide) (5 mL/mmol)
Step-by-Step Workflow:
-
Deprotonation: Dissolve I3A in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature. Note: The suspension ensures a buffered basic environment.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Caution: Alkyl halides are toxic; use a fume hood.
-
-
Heating: Heat the mixture to 60–80 °C for 4–12 hours.
-
Quench: Pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.
-
Isolation: Filter the solid. Wash copiously with water to remove residual DMF.
-
Drying: Dry under vacuum.
Protocol C: Schiff Base Formation (Imine Synthesis)
Schiff bases of I3A are biologically active (antifungal/antibacterial) and serve as ligands for metal complexes.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Primary Amine (e.g., Aniline, Hydrazide) (1.0 equiv)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Mixing: Combine I3A and the amine in Ethanol.
-
Catalysis: Add catalytic Acetic Acid.
-
Reflux: Heat to reflux (78 °C) for 3–6 hours.
-
Validation: Monitor the disappearance of the aldehyde peak in IR (approx. 1640–1660 cm⁻¹) or by TLC.
-
Isolation: Cool to room temperature. The Schiff base typically crystallizes. Filter and wash with cold ethanol.
Advanced Reactivity: C2-Functionalization
The C3-formyl group can function as a Directing Group (DG) for C-H activation.[8] In the presence of Palladium(II), the carbonyl oxygen coordinates to the metal, placing the Pd in proximity to the C2-H bond.
Pathway Logic:
-
Coordination: Pd(OAc)₂ binds to the C3-formyl oxygen.
-
C-H Activation: Pd inserts into the C2-H bond (Concerted Metalation-Deprotonation).
-
Coupling: Reaction with an Aryl Iodide or Acrylate.
-
Reductive Elimination: Formation of the C2-C(Aryl) bond and regeneration of Pd(0).
-
Re-oxidation: An oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) is required to regenerate Pd(II).
Key Reference: This methodology allows for the synthesis of 2,3-disubstituted indoles without pre-functionalized starting materials [1, 4].
Mechanistic Visualization: Knoevenagel Condensation
The following diagram details the catalytic cycle for the synthesis of 3-vinylindoles, highlighting the role of the piperidine catalyst.
Figure 2: Step-wise mechanism of the Knoevenagel condensation catalyzed by piperidine.
Quantitative Data Summary
| Reaction Type | Reagents | Typical Yield | Key Observation (Validation) | Ref |
| Knoevenagel | Malononitrile, Piperidine, EtOH | 85–95% | Formation of yellow/orange precipitate; loss of CHO peak in IR. | [2, 5] |
| Schiff Base | Aniline/Hydrazide, AcOH, EtOH | 75–90% | Product crystallization upon cooling; distinct melting point. | [3, 6] |
| N-Alkylation | MeI, K₂CO₃, DMF | 80–90% | Higher Rf on TLC; loss of N-H stretch in IR (~3200 cm⁻¹). | [1, 7] |
| C2-Arylation | Ar-I, Pd(OAc)₂, Ag₂CO₃ | 50–70% | Requires inert atmosphere; confirmed by NMR (loss of C2-H singlet). | [4] |
References
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Egyptian Journal of Chemistry, 2017. Link
-
Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde . BenchChem, 2025.[1] Link
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde . European Journal of Medicinal Chemistry, 2008.[9] Link
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles . The Journal of Organic Chemistry, 2011. Link
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation . Organic Communications, 2016. Link
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives . International Journal of Pharmaceutical Sciences, 2013. Link
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde . Journal of Polymers and the Environment, 2024. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008) | Deepa Sinha | 331 Citations [scispace.com]
Role of methoxy group in indole biological activity
Topic: The Strategic Role of the Methoxy Group in Indole-Based Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 5% of all FDA-approved drugs. Within this framework, the introduction of a methoxy (-OCH₃) group is rarely a trivial decoration; it is a strategic maneuver used to modulate electron density, block metabolic soft spots, and refine ligand-receptor binding kinetics.[1]
This guide analyzes the methoxy group’s tripartite role —electronic modulation, pharmacodynamic enforcement, and pharmacokinetic optimization—providing actionable insights for rational drug design.[1]
Physicochemical & Electronic Modulation
The methoxy group alters the indole core through two competing electronic effects, creating a unique electrostatic landscape that dictates reactivity and binding.
-
Resonance Donation (+M Effect): The oxygen lone pair donates electron density into the indole
-system. This is most pronounced at the C3, C5, and C7 positions (when substituted at C5).[1] This electron-rich character enhances the nucleophilicity of the indole, making it more susceptible to electrophilic attack during synthesis but also strengthening - stacking interactions within receptor pockets. -
Inductive Withdrawal (-I Effect): Through the
-bond, the electronegative oxygen pulls electron density.[2] While weaker than the resonance effect, this local polarization increases the acidity of the N-H proton slightly and alters the dipole moment, often critical for orienting the molecule in the active site.
Table 1: Physicochemical Impact of Methoxy Substitution on Indole
| Property | Unsubstituted Indole | 5-Methoxyindole | Drug Design Implication |
| LogP (Lipophilicity) | ~2.14 | ~2.40 - 2.70 | Increases membrane permeability; enhances hydrophobic pocket filling.[1] |
| pKa (Conjugate Acid) | -3.6 | -2.8 | Increased basicity at C3 due to +M effect; alters protonation state in acidic media.[1] |
| H-Bond Potential | Donor (NH) | Donor (NH) + Acceptor (OMe) | Adds a specific H-bond acceptor vector without ionizing.[1] |
| Metabolic Liability | High (C5/C6 Hydroxylation) | Moderate (O-Demethylation) | Blocks C5 oxidation; shifts clearance pathway to CYP-mediated demethylation.[1] |
Pharmacodynamic Implications: The "Magic Methyl" Effect
In ligand-receptor interactions, the methoxy group often acts as a "molecular anchor." It restricts conformation via steric clashes with ortho-protons and provides a distinct H-bond acceptor site.
Case Study: Melatonin Receptor Selectivity
The 5-methoxy group in melatonin is non-negotiable for high-affinity binding to MT1 and MT2 receptors.
-
Mechanism: The methoxy oxygen accepts a hydrogen bond from a specific histidine residue (His195 in MT1) deep within the receptor pocket.
-
SAR Sensitivity: Moving the methoxy group to C4, C6, or C7 results in a >100-fold loss of affinity, demonstrating that the group acts as a precise distance vector for binding, not just a lipophilic filler.[1]
Visualization: SAR Logic of Indole Substitution
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing indole-based ligands, highlighting the critical nature of position.
Figure 1: SAR decision matrix for methoxy-indole derivatives. Note the divergence in efficacy between C5 and C6 substitution.
Pharmacokinetic Optimization (ADME)
One of the most pragmatic uses of the methoxy group is Metabolic Blocking .
-
The Problem: The electron-rich indole ring is prone to rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs), typically occurring at the C5 or C6 positions (hydroxylation), leading to rapid renal clearance (Phase II conjugation).[1]
-
The Solution: Installing a methoxy group at C5 "caps" this reactive site. While the methoxy group itself is subject to O-demethylation, this process is generally slower than direct ring hydroxylation, effectively extending the drug's half-life (
).[1]
Visualization: Metabolic Fate Shifting
This diagram maps how the methoxy group reroutes the metabolic pathway from rapid clearance to controlled biotransformation.
Figure 2: Metabolic pathway divergence.[1] The methoxy group delays the formation of the excretable hydroxy-metabolite.
Experimental Protocol: Microsomal Stability Assessment
To validate the metabolic stability conferred by the methoxy group, a comparative intrinsic clearance (
Objective: Compare the metabolic half-life of an unsubstituted indole analog vs. its 5-methoxy derivative.
Materials:
-
Test Compounds: Indole derivative (Control) and 5-Methoxy-indole derivative (Test) at 10 mM in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin or Propranolol).[1]
Protocol Steps:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Pre-warm microsomes and buffer to 37°C.
-
Incubation:
-
Mix 450 µL of compound solution with 25 µL of microsomes (final protein conc: 0.5 mg/mL).
-
Initiate reaction by adding 25 µL of NADPH regenerating system.
-
Control: Perform a parallel incubation without NADPH to check for chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution to stop the reaction.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
-
Calculation:
Expected Outcome: The 5-methoxy derivative typically exhibits a lower
References
-
Role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024).
-
The Indole Scaffold in Biochemistry and Therapeutics. Molecules. (2023).
-
Melatonin Receptor Agonists: SAR and Applications. Current Topics in Medicinal Chemistry. (2008).
-
Synthesis and antioxidant evaluation of novel 5-methoxy indole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). [1]
-
Utility of MetaSite in Improving Metabolic Stability of Indomethacin Derivatives. Drug Metabolism and Disposition. (2008).
Sources
Troubleshooting & Optimization
Technical Support Center: Indole Formylation Optimization
Topic: Optimizing Reaction Conditions for Indole Formylation Ticket ID: IND-CHO-001 Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because the standard Vilsmeier-Haack reaction—while the industry "workhorse" for introducing aldehydes onto electron-rich heterocycles—is behaving unpredictably.
Indole formylation is not merely a mixing of reagents; it is a balancing act between regioselectivity (C3 vs. N1 vs. C2), thermal stability of the chloroiminium intermediate, and hydrolytic sensitivity . Below is a dynamic guide designed to troubleshoot your specific failure modes and optimize your process for scale and purity.
Module 1: The Standard Protocol (Vilsmeier-Haack)
Target: C3-Formylation of Indole (High Selectivity) Core Issue: The Vilsmeier Reagent (VR) is thermally unstable. Accumulation of VR without consumption, or improper hydrolysis, leads to "tar" formation (polymerization) or thermal runaway.
The Mechanism & Workflow
Understanding the intermediate species is critical for troubleshooting.
Figure 1: The Vilsmeier-Haack reaction pathway. Note the "Critical Control Point" at the reagent formation stage, where thermal instability is highest.
Optimized Standard Operating Procedure (SOP)
Use this protocol to baseline your results.
-
Reagent Formation (The "Cold" Step):
-
Charge anhydrous DMF (10 equiv) into a reactor under
. -
Cool to 0–5°C .[1]
-
Add
(1.1–1.2 equiv) dropwise. Do not allow T > 10°C. -
Why? The Vilsmeier complex is thermally unstable.[2][3][4] High temperatures during formation lead to decomposition and potentially explosive pressure rises (Runaway Index 5) [1].
-
Stir: 30 mins at 0°C to ensure complete formation of the chloroiminium salt.
-
-
Substrate Addition:
-
Dissolve Indole (1.0 equiv) in minimum DMF.
-
Add slowly to the VR mixture.
-
Warm to RT or 35°C . Avoid reflux unless the substrate is highly deactivated.
-
-
The "Hidden" Fail Point: Hydrolysis:
-
The reaction yields an iminium salt, not the aldehyde.[5] This salt is stable in acid but hydrolyzes in base.
-
Protocol: Pour reaction mixture into ice/NaOAc (aq) or 2M NaOH .
-
Target pH: Adjust to pH 7–8. If the solution remains acidic, the iminium salt will not convert to the aldehyde, leading to massive yield loss in the aqueous layer.
-
Module 2: Troubleshooting Guide
Status: Reaction failed or yielded poor results. Action: Identify the symptom below.
| Symptom | Probable Cause | Technical Solution |
| Reaction Solidified | The iminium salt intermediate precipitated, halting stirring. | Dilution: The intermediate is often less soluble than the starting material. Add 2–3 volumes of DCM or additional DMF before the mixture seizes. |
| "Tar" / Black Sludge | Polymerization of indole (acid-catalyzed) or thermal decomposition of VR. | Temp Control: Keep VR formation <10°C. Do not overheat the reaction phase (>60°C) unless necessary. Indoles are acid-sensitive; prolonged exposure to acidic VR without reaction causes oligomerization. |
| Low Yield (Aq. Loss) | Incomplete hydrolysis of the iminium salt. | pH Adjustment: The iminium species is water-soluble. If you extract with organic solvent while the pH is < 4, the product stays in the water. Neutralize to pH 7–8 before extraction. |
| Regio-scrambling | Formation of N-formyl or C2-formyl byproducts. | Stoichiometry: Ensure strictly 1.0–1.1 equiv of |
| Explosion / Runaway | Accumulation of unreacted Vilsmeier Reagent. | Safety: Never add all reagents at once. Use "Semibatch" mode: Generate VR, then feed substrate. Monitor exotherm. |
Module 3: Regioselectivity (C2 vs. C3)
User Question: "I need the aldehyde at the C2 position, but Vilsmeier gives me C3. How do I switch selectivity?"
Dr. Aris: You cannot force the Vilsmeier reaction to favor C2 on a naked indole; electronic bias overwhelmingly favors C3 [2]. To target C2, you must switch mechanisms from Electrophilic Aromatic Substitution (EAS) to Directed Ortho-Lithiation (DoM) .
The C2-Selective Protocol (Lithiation Strategy)
-
Protection: You must protect the Nitrogen (e.g., N-Boc, N-SEM) to prevent deprotonation of the N-H.
-
Reagents: Use
-BuLi or -BuLi at low temperature.
Figure 2: Decision tree for regioselectivity. Path A utilizes electronic activation (VH); Path B utilizes steric/coordination direction (Lithiation).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use oxalyl chloride instead of
Q: My product is an oil and won't crystallize. How do I purify it? A: Indole-3-carboxaldehydes can form strong hydrogen bond networks.
-
Trituration: Try triturating the oil with cold diethyl ether or hexanes.
-
Bisulfite Adduct: If chromatography is difficult, form the sodium bisulfite adduct (water-soluble), wash away impurities with organic solvent, and then regenerate the aldehyde with base.
Q: Is the Vilsmeier reagent safe to store? A: Absolutely not. The Vilsmeier reagent is thermally unstable and moisture sensitive. It should be prepared in situ and used immediately. Storing it can lead to pressure buildup and explosion [1].
References
-
Thermal Hazards of Vilsmeier-Haack: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[9] (See discussion on Vilsmeier Reagent thermal runaway and Runaway Index).
-
Indole Regioselectivity: Sundberg, R. J. (1996). Indoles.[1][7][8][10][11][12][13] Academic Press. (Definitive text on C3 vs C2 nucleophilicity).
-
Vilsmeier Modifications: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
C2-Lithiation Strategy: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. growingscience.com [growingscience.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability of indole-3-carboxaldehyde oximes and isomerization
This guide functions as a specialized Technical Support Center for researchers working with Indole-3-carboxaldehyde oximes . It addresses the specific challenges of stereoisomerism (
Subject: Stability, Isomerization, and Synthetic Troubleshooting Ticket ID: IND-OX-SUPPORT-001 Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Metastable" Nature of Indole Oximes
If you are observing shifting melting points, inconsistent NMR spectra, or unexpected nitrile byproducts, you are not alone. Indole-3-carboxaldehyde oximes are metastable intermediates .[1] They exist in a delicate equilibrium between stereoisomers (
This guide provides the protocols to control these variables.
Module 1: The Isomerization Challenge ( vs. )
User Issue: "My NMR spectrum shows two sets of signals for the aldoxime proton. Is my product impure?"
Diagnosis: Likely not. You are observing an equilibrium mixture of
-
The Thermodynamic Driver: In solution, the
-isomer (anti) is generally thermodynamically preferred due to steric repulsion in the -form between the oxime oxygen and the indole C2/C4 protons. -
The Kinetic Trap: Rapid precipitation or solid-state synthesis often traps the
-isomer (syn) .[1] -
The Trigger: Acidic conditions (even trace acid in
) catalyze the rotation around the C=N bond, shifting the mixture toward the -isomer.
Analytical Validation: Distinguishing Isomers
Use this reference table to identify your species in
| Feature | Diagnostic Note | ||
| Aldoxime Proton ( | ~7.83 ppm | ~8.21 ppm | The |
| Aldehyde Impurity ( | ~9.88 ppm | ~9.88 ppm | If present, indicates hydrolysis. |
| Stability | Kinetic Product | Thermodynamic Product |
Protocol: Controlled Isomerization (Z E)
If your application requires a single isomer (typically
-
Dissolve the mixture in Ethanol (0.1 M concentration).
-
Add catalytic HCl (1-2 drops of 2M HCl per 10 mL).
-
Stir at Room Temperature for 1 hour.
-
Neutralize carefully with saturated
(avoid excess heat).[1] -
Extract with Ethyl Acetate.
-
Result: The ratio should shift predominantly to the
-isomer.
Module 2: Chemical Stability & Degradation
User Issue: "I see a sharp IR peak at ~2220 cm⁻¹, and my mass spec shows [M-18]."
Diagnosis: Your oxime has dehydrated into Indole-3-carbonitrile .[1][2] This is the most common failure mode. The electron-rich indole ring pushes electron density toward the aldoxime, facilitating the elimination of water, especially if activated by acids or dehydrating agents (like BOP or sulfonyl chlorides).[1]
Pathway Visualization
The following diagram illustrates the "Danger Zones" where the oxime is lost to hydrolysis or dehydration.
Figure 1: Reaction landscape of Indole-3-aldoxime.[1] The red path (Dehydration) is the primary stability risk.[1]
Troubleshooting Guide: Preventing Degradation
| Symptom | Root Cause | Corrective Action |
| Nitrile Formation | Acidic workup or high heat during drying.[1] | Keep workup pH > 6.[1] Dry under vacuum at |
| Aldehyde Reversion | Hydrolysis in aqueous acid. | Avoid prolonged exposure to aqueous buffers below pH 4. Store in solid form, not solution. |
| Darkening/Tars | Oxidative instability of indole ring. | Store under Argon/Nitrogen at -20°C. Protect from light. |
Module 3: Robust Synthesis Protocol
Objective: Synthesis of Indole-3-carboxaldehyde oxime minimizing nitrile formation and maximizing yield.
Reagents
-
Indole-3-carboxaldehyde (1.0 eq)[1]
-
Hydroxylamine Hydrochloride (
) (1.5 eq)[1] -
Sodium Carbonate (
) (0.75 eq) or NaOH (1.5 eq)[1] -
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step Procedure
-
Preparation: Dissolve Indole-3-carboxaldehyde in Ethanol.
-
Activation: Dissolve
and the Base in the minimum amount of water. -
Addition: Add the aqueous hydroxylamine solution to the indole solution dropwise at 0°C (Ice bath). Cooling is critical to prevent immediate dehydration.[1]
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC (or NMR) until aldehyde disappears (typically 1-3 hours).[1]
-
Workup (Critical Step):
-
Purification: Recrystallization from Ethanol/Water or Chloroform/Hexane is preferred over column chromatography (silica gel is slightly acidic and can cause isomerization or degradation).[1]
References
-
Mechanochemical Synthesis and Isomerization: Baláž, M., et al. (2019).[1][3] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347.[1][3]
-
Dehydration Pathways: Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Conversion of Aldoximes to Nitriles. Synlett, 2009(16), 2583-2586.[1] (Contextual grounding for dehydration mechanisms).
-
Biosynthetic Context (Camalexin): Böttcher, C., et al. (2009).[1][4] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 150(3), 1423–1434.[1]
-
General Oxime Isomerization: Kalsi, P. S. (2000).[1] Stereochemistry Conformation and Mechanism. New Age International. (General reference for acid-catalyzed oxime rotation).
Sources
- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Labyrinth of Indole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor aqueous solubility of indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] However, their often lipophilic nature presents a significant hurdle for accurate and reproducible in vitro and in vivo assays.[3] This guide provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My indole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic case of a compound "crashing out" of solution and is one of the most common issues researchers face. It occurs because the compound, while soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous environment of your assay. The DMSO concentration is drastically lowered upon dilution, and the aqueous buffer cannot maintain the compound in a dissolved state.
To prevent this, consider the following:
-
Slower Addition and Vigorous Mixing: Instead of adding the DMSO stock directly into the full volume of the buffer, try adding it dropwise to the buffer while continuously vortexing or stirring vigorously.[4] This rapid dispersion can sometimes prevent the immediate formation of precipitates.
-
Lowering the Final Compound Concentration: The simplest solution is often to reduce the final concentration of your compound in the assay.[4] It's possible you are exceeding the thermodynamic solubility limit of your compound in the aqueous buffer.
-
Optimizing DMSO Concentration: While you want to minimize DMSO due to potential cellular toxicity, a slightly higher—yet still tolerated—final concentration of DMSO might be necessary to keep your compound in solution. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.[5][6][7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: There is no single answer to this question, as DMSO tolerance is highly cell-line and assay-dependent.[5][8] However, here are some general guidelines:
-
General Recommendation: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and is widely used without significant cytotoxicity.[8][9]
-
Sensitive and Primary Cells: Primary cells and some sensitive cell lines may show stress or altered function at concentrations below 0.1%.[9]
-
Higher Concentrations: Some robust cell lines may tolerate up to 1% DMSO for short exposure times, but this can still impact cell morphology, function, and even gene expression.[5][6][7] Concentrations above 1% are likely to cause significant cell membrane damage and toxicity.[6]
Crucial Experimental Step: Always perform a vehicle control experiment where you treat your cells with the same final concentrations of DMSO that will be used with your compound. This will allow you to distinguish the effects of the solvent from the effects of your indole compound.
Q3: I've heard about "kinetic" and "thermodynamic" solubility. What's the difference and why does it matter for my experiments?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results.
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[10] It represents the maximum amount of a substance that can be dissolved and remain in solution indefinitely.[10] Thermodynamic solubility is most relevant for late-stage drug development and formulation.[11][12]
-
Kinetic Solubility: This refers to the concentration of a compound that can be achieved by dissolving it in an organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer.[11][12] The resulting solution is often supersaturated and thermodynamically unstable, meaning the compound may precipitate over time.[10] Kinetic solubility measurements are common in high-throughput screening (HTS) and early drug discovery because they mimic the conditions of many biological assays.[13][14]
Why it matters: If your compound precipitates during the course of your experiment (due to relying on kinetic solubility), the actual concentration of the compound your cells or target protein are exposed to will be lower than intended, leading to inaccurate and irreproducible results.[4][14]
Troubleshooting Guides
Issue 1: My indole compound shows inconsistent activity between experiments.
This is a common symptom of solubility problems. If a compound is not fully dissolved, the concentration will vary between wells and experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent compound activity.
Issue 2: My compound is still insoluble even with co-solvents. What are my other options?
When standard co-solvents are insufficient, more advanced formulation strategies can be employed.
Advanced Solubilization Strategies:
-
pH Adjustment: For indole derivatives with ionizable groups (e.g., carboxylic acids or basic amines), adjusting the pH of the buffer can significantly increase solubility.[4] For an acidic compound, increasing the pH will deprotonate it, making it more water-soluble. Conversely, for a basic compound, decreasing the pH will protonate it, increasing its solubility.
-
Protocol: Prepare a series of buffers with a range of pH values (e.g., from 3 to 10) and test the solubility of your compound in each.[15]
-
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble molecules like indoles, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[4][16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[19]
-
Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[20] Non-ionic surfactants like Tween® 80 are often used in biological assays.[20] However, it's important to use them at concentrations below their critical micelle concentration (CMC) to avoid assay interference.
-
-
Particle Size Reduction: For in vivo studies or suspension formulations, reducing the particle size of the compound through techniques like micronization or nanomilling can increase the surface area available for dissolution, thereby improving the dissolution rate.[3][20][21]
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Co-solvents (DMSO, Ethanol) | Reduces the polarity of the aqueous medium.[22] | Simple to implement, effective for many compounds. | Potential for cellular toxicity, can affect protein conformation. | High-throughput screening, initial in vitro assays. |
| pH Adjustment | Ionizes acidic or basic functional groups, increasing their polarity. | Highly effective for ionizable compounds, can be cost-effective. | Only applicable to compounds with ionizable groups, potential for pH-induced compound degradation. | Formulation of ionizable drugs. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic molecule from water.[16][17] | Generally low toxicity, can improve stability.[16] | Can be expensive, may alter the effective free concentration of the compound. | Both in vitro and in vivo formulations. |
| Surfactants | Forms micelles that encapsulate hydrophobic compounds.[20] | High solubilizing capacity. | Can interfere with assays, potential for cell lysis at high concentrations. | Formulations for oral delivery, some in vitro applications. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps you determine the approximate solubility of your indole compound in different solvent systems.
-
Preparation: Weigh out a small, precise amount of your indole compound (e.g., 1 mg) into several clear glass vials.
-
Solvent Addition: To each vial, add a different solvent or buffer system (e.g., water, PBS, 0.5% DMSO in PBS, buffer with adjusted pH). Start with a small volume (e.g., 100 µL).
-
Equilibration: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]
-
Observation: Visually inspect the vials for any undissolved solid. If the compound has completely dissolved, add more compound and repeat the equilibration until a saturated solution is achieved.
-
Quantification (Optional): For a more precise measurement, filter the saturated solution through a 0.22 µm filter to remove any undissolved particles.[15] Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[15]
Protocol 2: Preparing a Solution Using a Co-solvent
This is a standard procedure for preparing a stock solution in DMSO and diluting it for a biological assay.
-
Stock Solution Preparation: Dissolve your indole compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-20 mM).[14] Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary, but be mindful of compound stability.
-
Intermediate Dilutions (if needed): If you are performing a dose-response experiment, it is best to make serial dilutions of your stock solution in 100% DMSO.[23] This ensures that the final concentration of DMSO is the same across all compound concentrations tested.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer with vigorous mixing to achieve the desired final concentration.[4] The final DMSO concentration should ideally be below 0.5%.[8][9] For example, to achieve a 0.1% DMSO concentration, you would add 1 µL of your DMSO stock to 1 mL of assay buffer.[24]
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
By systematically applying these troubleshooting guides, protocols, and formulation strategies, researchers can overcome the solubility challenges posed by indole compounds, leading to more reliable and reproducible data in their biological assays.
References
- Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.).
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]
-
Vasanthanathan, P., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Retrieved from [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2012). ResearchGate. Retrieved from [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014). ResearchGate. Retrieved from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. Retrieved from [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue University. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. (n.d.). MDPI. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2020). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
-
I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. (2016). ResearchGate. Retrieved from [Link]
-
Creating rational designs for cyclodextrin-based formulations. (2022). European Pharmaceutical Review. Retrieved from [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (2015). ResearchGate. Retrieved from [Link]
-
Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (n.d.). PubMed. Retrieved from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]
-
Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. (1987). ResearchGate. Retrieved from [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. (n.d.). Impactfactor. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). JoVE. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to reduce DMSO concentration in cell culture based assay? (2016). ResearchGate. Retrieved from [Link]
-
Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay. (2012). Protocol Online. Retrieved from [Link]
-
Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. (2002). PubMed. Retrieved from [Link]
-
Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. (n.d.). MDPI. Retrieved from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2019). ResearchGate. Retrieved from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wisdomlib.org [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Handling air- and moisture-sensitive reagents in indole synthesis
Precision Chemistry for Air- & Moisture-Sensitive Reagents
Status: ONLINE Agent: Senior Application Scientist Ticket Scope: Handling Sensitive Reagents (Grignards, Pd-Catalysts, Lewis Acids)
🟢 Welcome to the Support Center
You have reached the Tier-3 Technical Support desk. We understand that indole synthesis is often the bottleneck in medicinal chemistry campaigns due to the temperamental nature of the required reagents. Whether you are running a Bartoli , Larock , or Fischer synthesis, the failure mode is almost always traceable to the "Invisible Variables": Oxygen and Moisture.
Below you will find active troubleshooting tickets, detailed protocols, and logic-flow diagrams to resolve your experimental failures.
📂 Ticket #001: Bartoli Indole Synthesis Failure
User Complaint: "I added 3 equivalents of vinylmagnesium bromide to my ortho-nitrobenzene, but I’m getting a complex mixture and low yield of the indole. The Grignard bottle is a few months old."
Diagnosis: The "Dead" Grignard & Stoichiometry Mismatch
The Bartoli reaction is unforgiving. It requires exactly 3 equivalents of active vinyl Grignard.[1]
-
Eq 1: Attacks the nitro group
Nitroso intermediate. -
Eq 2: Attacks the nitroso group
Vinyl hydroxylamine [3,3]-Sigmatropic rearrangement. -
Eq 3: Deprotonates the intermediate to drive aromatization.
If your Grignard has degraded even by 10% (from moisture ingress), you are effectively adding ~2.7 equivalents. The reaction stalls at the nitroso or hydroxylamine stage, leading to azo-dimer byproducts (red/orange gums) rather than the indole.
Corrective Action Plan
-
Step 1: Titrate the Grignard immediately. Do not trust the label molarity. (See Protocol A below).
-
Step 2: Temperature Control. The addition must happen at -40°C .
-
Too Cold (-78°C): The Grignard becomes sluggish/aggregates; reaction stalls.
-
Too Hot (> -20°C): The Grignard attacks the nitro group indiscriminately (1,2- vs 1,4-addition), causing polymerization.
-
-
Step 3: Rapid Addition. Unlike most reactions, the Grignard should be added quickly to the nitroarene to overwhelm the nitro group and prevent side-reactions between intermediates.
Visual Logic: Bartoli Reaction Failure Analysis
Figure 1: Decision tree for troubleshooting low yields in Bartoli Indole Synthesis. Note the critical dependence on exact stoichiometry.
📂 Ticket #002: Palladium Catalyst "Blacking Out"
User Complaint: "I'm running a Larock annulation. As soon as I add the Pd(OAc)2 and ligand to the reaction vessel, the solution turns black. No product forms."
Diagnosis: Rapid Catalyst Oxidation (The "Black Death")
The black precipitate is Palladium Black (bulk metallic Pd
-
Cause 1: Oxygen. Dissolved O
in the solvent oxidizes the phosphine ligand (forming R P=O). Without the ligand, Pd aggregates and crashes out. -
Cause 2: Inefficient Degassing. Sparging (bubbling gas) is often insufficient for small volumes (<10 mL) or high-boiling solvents (DMF, DMAc) used in indole synthesis.
Corrective Action Plan
-
Switch to Freeze-Pump-Thaw (FPT): For reactions < 20 mL, sparging is unreliable. Use the FPT method (See Protocol B) to remove dissolved oxygen, not just headspace oxygen.
-
Ligand Check: If using PPh
, ensure it is white crystals, not yellow powder. If using sensitive dialkylbiaryl phosphines (e.g., XPhos, SPhos), weigh them in a glovebox or use their HBF salts (air-stable) with an extra equivalent of base.
Solvent Degassing Efficiency Matrix
| Method | O | Solvent Loss | Best For |
| Sparging (Balloon) | Low (Requires >20 min) | High (Volatiles lost) | Large scale (>100mL), HPLC solvents |
| Sonication + Vac | Medium | Medium | Rough degassing |
| Freeze-Pump-Thaw | High (>99.9%) | Negligible | Catalysis (Pd/Ni), Small scale |
📂 Ticket #003: Fischer Indole Yield Issues
User Complaint: "My Fischer synthesis with phenylhydrazine and a ketone works on paper, but I get a messy tar. I'm using ZnCl2 as the Lewis Acid."
Diagnosis: The Hygroscopic Lewis Acid Trap
Fischer synthesis releases ammonia (NH
-
The Trap: ZnCl
, AlCl , and BF ·OEt are aggressively hygroscopic. If your ZnCl is "wet" (clumpy, sticky), it hydrolyzes to form HCl and inactive zinc species. This uncontrolled acidity polymerizes the indole product (indoles are acid-sensitive!).
Corrective Action Plan
-
Melt Drying: If using solid ZnCl
, fuse it under high vacuum with a heat gun until it melts and resolidifies, then cool under Argon. -
Alternative: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent . They act as both solvent and catalyst and are more robust to trace moisture than solid Lewis acids.
🛠 Knowledge Base: Detailed Protocols
Protocol A: Titration of Grignard Reagents (No-D NMR Method)
Standard colorimetric titrations are subjective. Use NMR for precision.
-
Standard: Weigh ~50 mg of 1,5-Cyclooctadiene (COD) or Trimethoxybenzene into a clean, dry vial. Record exact mass.
-
Solvent: Add 0.5 mL of dry Benzene or Toluene (non-deuterated is fine, or C6D6 if available).
-
Grignard: Add exactly 0.10 mL or 0.20 mL of your Grignard solution via a gas-tight syringe.
-
Analysis: Run a standard
H NMR (set delay time d1 > 10s for accurate integration). -
Calculation: Compare the integral of the Grignard vinyl protons to the COD alkene protons (integral = 4H).
Protocol B: The Freeze-Pump-Thaw (FPT) Cycle
Required for Pd-catalyzed indole syntheses (e.g., Larock, Buchwald-Hartwig).
-
Setup: Place solvent/reagents in a Schlenk tube (thick-walled). Add a stir bar. Connect to a Schlenk line (High Vac/Argon).
-
Freeze: Immerse flask in Liquid N
(-196°C) until solid. Valve must be CLOSED to Argon. -
Pump: Open valve to High Vacuum. Pump for 5–10 minutes. (Solvent is frozen; only gas is removed).[2][3]
-
Thaw: Close vacuum valve. Remove from N
. Thaw in a warm water bath. Do not open to Argon yet. Gas bubbles will erupt from the liquid.[2][4] -
Repeat: Perform steps 2–4 for three cycles .
-
Backfill: After the final thaw, backfill with Argon. You now have a gas-free solvent.
📊 Visual Workflow: Inert Gas Manifold Logic
Figure 2: Schematic of a Schlenk line setup required for handling air-sensitive Pd-catalysts and Grignard reagents.
📚 References
-
Bartoli Indole Synthesis (Original Methodology): Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[5] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132.[5][6]
-
Titration of Grignard Reagents: Watson, S. C., & Eastham, J. F. (1967).[7] Colorimetric estimation of organolithium and organomagnesium reagents. Journal of Organometallic Chemistry, 9(1), 165–168.
-
Palladium-Catalyzed Indole Synthesis (Buchwald): Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[8][9] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
-
Larock Indole Synthesis Review: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[10] Journal of the American Chemical Society, 113(17), 6689–6690.
-
Handling Air-Sensitive Reagents (General Guide): Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
For further assistance, please submit a new ticket with your specific substrate structure and solvent conditions.
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. jk-sci.com [jk-sci.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of indole scaffolds vs. imidazole scaffolds in drug design
[1][2][3]
Executive Summary: The Anchor vs. The Switch
In modern medicinal chemistry, the selection between an indole and an imidazole scaffold is rarely a binary choice of "potency" but rather a strategic decision regarding binding mode, metabolic stability, and physicochemical properties .
-
Indole acts as a hydrophobic anchor . It is a bicyclic, electron-rich system that mimics the purine core of ATP, making it the "gold standard" for kinase inhibitors and GPCR ligands. Its primary utility lies in occupying large hydrophobic pockets and engaging in robust
- stacking. -
Imidazole acts as a functional switch . It is a polar, amphoteric monocycle capable of donating and accepting hydrogen bonds simultaneously. It excels in metal coordination (e.g., Heme-iron in CYP450, Zinc in metalloproteases) and modulating solubility without adding significant lipophilic bulk.
This guide provides a technical breakdown of when and why to deploy these privileged scaffolds, supported by experimental protocols and comparative data.
Physicochemical & Structural Profiling[4][5]
The fundamental difference lies in the electronic distribution and acid-base behavior.
| Feature | Indole Scaffold | Imidazole Scaffold | Drug Design Implication |
| Structure | Bicyclic (Benzene + Pyrrole) | Monocyclic (1,3-Diazole) | Indole fills volume; Imidazole is compact. |
| Aromaticity | Both are stable, but Indole is more prone to oxidative metabolism at C3. | ||
| H-Bonding | Donor (NH); Acceptor (weak, | Donor (NH); Acceptor (N3 lone pair) | Imidazole is a "proton shuttle"; Indole is a static donor. |
| pKa (approx) | ~16.2 (Very weak acid) | ~7.0 (Amphoteric) | Imidazole is ionized at physiological pH; Indole remains neutral. |
| Metal Binding | Poor (requires deprotonation) | Excellent (Monodentate ligand) | Use Imidazole for metalloenzyme targets (e.g., HDAC, CYP51). |
| Lipophilicity | High (LogP ~ 2.14) | Low (LogP ~ -0.02) | Indole increases permeability; Imidazole improves solubility. |
Visualization: Scaffold Interaction Logic
The following diagram illustrates the distinct interaction networks driven by each scaffold.
Figure 1: Mechanistic interaction map contrasting Indole's hydrophobic dominance with Imidazole's polar versatility.
Case Study: Bioisosteric Replacement in Neurolysin Activators[6][7]
A compelling example of scaffold selection is found in the optimization of Neurolysin (Nln) activators.[1] Researchers transitioned from amide/indole-based peptidomimetics to imidazole bioisosteres to solve metabolic instability issues.
The Challenge: The initial hit (Nln-11a) contained an amide bond and hydrophobic bulk (indole-like character) but suffered from rapid plasma clearance. The Solution: Replacing the amide/hydrophobic region with an imidazole ring.
Comparative Data: Indole-Mimic vs. Imidazole Bioisostere[6][8][9]
| Compound ID | Scaffold Strategy | EC50 (Potency) | Plasma | Brain Permeability ( |
| Nln-11a | Peptidomimetic (Amide) | 7.0 | 30 min | Moderate |
| Compound 13c | Imidazole Bioisostere | 2.0 | > 60 min | High |
Analysis:
-
Potency: The imidazole derivative (13c) showed a 3.5-fold improvement in potency. This suggests the imidazole nitrogen engaged in specific H-bond interactions within the Nln active site that the amide/indole precursor could not.
-
Stability: The imidazole ring is resistant to peptidases that cleave amide bonds, doubling the plasma half-life.
-
Permeability: The amphoteric nature of imidazole often improves blood-brain barrier (BBB) penetration compared to rigid hydrophobic systems.
Experimental Protocols
To validate these scaffolds in your own pipeline, use the following standardized workflows.
A. Synthesis: Indole-Imidazole Hybrid Construction
Objective: Synthesize a hybrid scaffold to leverage both pi-stacking and metal coordination.[2]
Method: One-pot multicomponent condensation (Green Chemistry Approach).
-
Reagents: Indole-3-carboxaldehyde (1.0 equiv), Benzil (1.0 equiv), Ammonium Acetate (4.0 equiv).
-
Solvent: Ethanol (or Acetic Acid for higher temp).
-
Procedure:
-
Dissolve reagents in ethanol in a round-bottom flask.
-
Add catalytic amount of Iodine (
, 5 mol%) or use microwave irradiation (120°C, 10 min). -
Monitor via TLC (Hexane:EtOAc 7:3). Indole aldehyde spot will disappear; fluorescent product spot appears.
-
-
Work-up:
-
Pour reaction mixture into crushed ice.
-
Precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
-
Validation: NMR must show Indole NH (~11.5 ppm) and Imidazole NH (~12.5 ppm broad) signals.
B. Assay: Kinase Selectivity Profiling (ATP Competition)
Objective: Determine if the scaffold binds to the ATP hinge region (Indole preference) or allosteric/metal sites (Imidazole preference).
-
Preparation:
-
Prepare 10 mM stock of test compounds in DMSO.
-
Dilute to 10-point dose-response (e.g., 10
M to 0.1 nM).
-
-
Enzyme Reaction:
-
Use FRET-based LanthaScreen™ or Z´-LYTE™ assay.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Incubate Kinase + Substrate + Compound for 15 min.
-
Add ATP (at
concentration) to initiate.
-
-
Readout:
-
Measure fluorescence ratio after 1 hour.
-
-
Data Interpretation:
-
High Potency (nM range): Indicates successful hinge binding.
-
Shift with Metal: If potency drops significantly when
is chelated (using EDTA), the imidazole moiety likely drives binding via metal coordination.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for synthesizing and validating indole/imidazole derivatives.
Strategic Selection Guide
Use this decision matrix to select the appropriate scaffold for your target.
Figure 3: Decision tree for medicinal chemistry scaffold selection.
References
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 2025.[3][4] Link
-
Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 2024.[5] Link
-
Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2. Scientific Reports, 2023. Link
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. European Journal of Medicinal Chemistry, 2022. Link
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure. Molecules, 2023.[6][4] Link
Sources
- 1. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole vs. Indole: A Comparative Exploration of Two Chemical Giants - Oreate AI Blog [oreateai.com]
- 3. Indole-Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxy-Indole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The indole nucleus, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] The introduction of a methoxy (-OCH₃) substituent to this "privileged scaffold" profoundly influences its electronic properties, lipophilicity, and steric profile, often enhancing its biological activity and allowing for targeted interactions with specific biomolecules.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methoxy-indole derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore their diverse pharmacological activities, from anticancer to neuroreceptor modulation, supported by experimental data and detailed protocols.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Methoxy-indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the disruption of microtubule dynamics and the inhibition of critical signaling pathways that govern cell growth and survival.[5][6]
A. Disruption of Microtubule Dynamics: The Impact of Methoxy Substitution
Several methoxy-indole derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division.[6][7] The position of the methoxy group on the indole ring, as well as substitutions on other parts of the molecule, can dramatically alter their efficacy.
A notable example is the class of indolyl-pyridinyl-propenones. Shifting the methoxy group from the 5-position to the 6-position of the indole ring switches the biological activity from the induction of a non-apoptotic cell death called methuosis to the disruption of microtubules. This highlights the critical role of positional isomerism in determining the mechanism of action.
Comparative Analysis of Methoxy-Indole Derivatives as Tubulin Polymerization Inhibitors:
| Compound/Derivative | Target Cancer Cell Line(s) | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Key Structural Features & SAR Insights | Reference(s) |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231, MCF-7 (Breast) | 35 nM | 1.5 µM | The 6-methoxy group and the 4-methoxyphenyl group are crucial for high potency. Methoxy derivatives in this series are more effective than their hydroxyl counterparts. | [7] |
| Indole-based Chalcones (Phenastatin-based) | SCC-29B (Oral) | ~0.96 µM | Not specified | 1-methyl and 2,3-dimethoxy substitutions on the aromatic ring linked to the indole, along with the trimethoxy ring and carbonyl group, enhance cytotoxic activity. | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 (Breast) | Not specified (potent) | Concentration-dependent | The 3,4,5-trimethoxyphenyl scaffold is a known pharmacophore for colchicine binding site inhibitors. Substitution at the C-6 position of the indole ring is important for activity. | [9] |
| Arylthioindoles (ATI) with 5-methoxy substitution | MCF-7 (Breast) | <50 nM | 4.1 µM | A 5-methoxy group leads to a small increase in antiproliferative activity compared to the unsubstituted analog. Bulkier ether groups at this position reduce activity. | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (methoxy-indole derivatives) dissolved in DMSO
-
Reference compounds (e.g., colchicine, paclitaxel)
-
96-well microplate reader with temperature control (37°C)
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compounds and reference compounds in the same buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a pre-warmed 96-well plate, add the test compound or vehicle (DMSO control).
-
Initiate the polymerization by adding the tubulin and GTP solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[9]
Visualization of Microtubule Disruption:
Caption: Methoxy-indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
B. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11] Indole compounds, including methoxy-derivatives, have been shown to effectively inhibit this pathway.[11][12]
Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are natural indole compounds found in cruciferous vegetables that have been shown to inhibit the PI3K/Akt/mTOR pathway.[11][13] Synthetic derivatives of these compounds, including those with methoxy substitutions, are being explored for enhanced potency and specificity.[12] For instance, a (3-chloroacetyl)-indole (3CAI) derivative was found to be a specific inhibitor of Akt, leading to the downstream inhibition of mTOR.[12]
Visualization of PI3K/Akt/mTOR Pathway Inhibition:
Caption: Methoxy-indole derivatives can inhibit key kinases in the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (methoxy-indole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[16]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (blank).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[17]
-
After incubation, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[16]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
II. Neurological Activity: Modulating Serotonin and Melatonin Receptors
Methoxy-indole derivatives are also prominent in the field of neuroscience due to their structural similarity to endogenous neurotransmitters like serotonin and melatonin.
A. Serotonin Receptor Ligands
The serotonin (5-HT) system is involved in a wide range of physiological and psychological processes, and its receptors are important targets for treating psychiatric and neurological disorders.[18] The indole scaffold is a key feature of many serotonin receptor ligands.[18]
The position and nature of substituents on the indole ring, including methoxy groups, can significantly influence the affinity and selectivity for different 5-HT receptor subtypes. For example, the 6-methoxy derivative of RU-27849, a tricyclic tryptamine derivative, shows significantly higher affinity for serotonin receptors than the parent compound.[8]
Comparative Analysis of Methoxy-Indole Derivatives as Serotonin Receptor Ligands:
| Compound/Derivative | Target 5-HT Receptor Subtype(s) | Affinity (Ki or IC50) | Functional Activity | Key Structural Features & SAR Insights | Reference(s) |
| 6-methoxy-RU-27849 | 5-HT1, 5-HT1A, 5-HT2 | ~50 nM | Not specified | The 6-methoxy group significantly enhances affinity compared to the unsubstituted RU-27849 (IC50 = 267-2900 nM). | [8] |
| D2AAK5, D2AAK6, D2AAK7 (indole derivatives) | 5-HT1A, 5-HT2A | Not specified | Ligands | The indole moiety penetrates a hydrophobic microdomain of the receptor. The protonatable nitrogen forms a salt bridge with a conserved aspartate residue. | [18] |
Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors
This assay determines the binding affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[19]
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Test compounds (methoxy-indole derivatives) at various concentrations
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Scintillation cocktail and counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
After incubation, rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibitory constant (Ki) of the test compound is determined by analyzing the competition binding data.[19]
B. Melatonin Receptor Agonists
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone that regulates circadian rhythms.[20] Its 5-methoxy group is a key pharmacophoric feature. Interestingly, shifting the methoxy group and the ethylamido side chain from their positions in melatonin (C-5 and C-3, respectively) to the C-6 and N-1 positions of the indole nucleus can result in analogues with similar or even enhanced affinity and agonist activity at melatonin receptors.[20][21]
Comparative Analysis of Methoxy-Indole Derivatives as Melatonin Receptor Agonists:
| Compound/Derivative | Target Melatonin Receptor(s) | Affinity (Ki) | Functional Activity | Key Structural Features & SAR Insights | Reference(s) |
| 1-(2-Acetamidoethyl)-6-methoxyindole | MT1, MT2 (quail) | Similar to melatonin | Full agonist | Shifting the 5-methoxy group to the 6-position and the side chain to N-1 maintains high affinity and agonist activity. | [20][21] |
| 1-(2-Acetamidoethyl)-2-bromo-6-methoxyindole | MT1, MT2 (quail) | Picomolar range (enhanced) | Full agonist | Introduction of a bromine atom at the C-2 position significantly enhances affinity. | [20][21] |
| 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives | MT1, MT2 | Not specified | Agonists | The 7-azaindole scaffold with a 6-methoxy group and an N-acetyl chain are important for melatoninergic activity. | [22] |
Experimental Protocol: Synthesis of 1-(2-Acetamidoethyl)-6-methoxyindole
This is a representative synthesis for a potent melatonin analogue.
Materials:
-
6-methoxyindole
-
Sodium hydride (NaH)
-
Chloroacetonitrile
-
N,N-Dimethylformamide (DMF)
-
Raney nickel
-
Acetic anhydride
-
Appropriate solvents for reaction and purification
Procedure:
-
N-Alkylation: React 6-methoxyindole with sodium hydride and chloroacetonitrile in DMF to form 1-(cyanomethyl)-6-methoxyindole.
-
Reduction of Nitrile: Hydrogenate the resulting nitrile over Raney nickel to yield the primary amine, 1-(2-aminoethyl)-6-methoxyindole.
-
N-Acetylation: Acetylate the amine with acetic anhydride to obtain the final product, 1-(2-acetamidoethyl)-6-methoxyindole.[20]
-
Purification: Purify the product using appropriate techniques such as chromatography.
Visualization of Synthetic Workflow:
Caption: A generalized synthetic workflow for a potent 6-methoxyindole melatonin analogue.
III. Conclusion and Future Perspectives
The methoxy-indole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The position of the methoxy group is a critical determinant of biological activity, influencing not only the potency but also the mechanism of action. This guide has provided a comparative overview of the SAR of methoxy-indole derivatives in anticancer and neurological applications, supported by detailed experimental protocols.
Future research in this area should continue to explore the vast chemical space of methoxy-indole derivatives. Systematic modifications of the indole core and its substituents, guided by computational modeling and a deep understanding of SAR, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity. The self-validating nature of the described protocols provides a robust framework for these future investigations.
IV. References
-
Ahmad, A., Biersack, B., Li, Y., Bao, B., Kong, D., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(5), 721–731. [Link]
-
Ali, A. A., Helal, M. A., Hassan, A., & El-Sayed, M. A. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1736–1751. [Link]
-
Beaver, L. M., & Dashwood, R. H. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Cancers, 5(4), 1335–1337. [Link]
-
Dhiman, A., Nanda, A., & Ahmad, S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Ettaoussi, M., et al. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues. Journal of Medicinal Chemistry, 40(13), 2003-2010. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved February 11, 2026, from [Link]
-
Spadoni, G., et al. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry, 19(8), 2694-2706. [Link]
-
Kumar, A., et al. (2020). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 25(11), 2575. [Link]
-
Meder, G., et al. (2003). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 46(22), 4769-4778. [Link]
-
Spadoni, G., et al. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 40(13), 2003-2010. [Link]
-
Wang, L., et al. (2021). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 26(23), 7208. [Link]
-
University of Bristol. (n.d.). Melatonin. Retrieved February 11, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved February 11, 2026, from [Link]
-
Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(12), 2883-2893. [Link]
-
Stępnicki, P., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 383. [Link]
-
Wikipedia. (n.d.). RU-27849. Retrieved February 11, 2026, from [Link]
-
El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 276-320. [Link]
-
Abdel-Hafez, A. A., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 6(8), 1269–1282. [Link]
-
Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Retrieved February 11, 2026, from
-
Wang, L., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4239. [Link]
-
Wang, L., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4239. [Link]
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- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 7-Methoxy-3-indolecarboxaldehyde via NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison and validation workflow for 7-Methoxy-3-indolecarboxaldehyde, a key building block in the synthesis of various pharmaceuticals, including potential anticancer immunomodulators and agents for treating necroptosis.[1] We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish the target molecule from potential synthetic impurities, ensuring the integrity of downstream applications.
The Synthetic Landscape: Why Structural Validation is Critical
7-Methoxy-3-indolecarboxaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, a formylation method that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[2][3] In this case, 7-methoxyindole is the substrate. While effective, this reaction can sometimes yield a mixture of regioisomers, particularly if the reaction conditions are not meticulously controlled. The primary challenge lies in differentiating the desired 3-formylated product from other possible isomers, such as 2-, 4-, 5-, or 6-formylated species. Misidentification can lead to the synthesis of incorrect downstream compounds, wasting valuable resources and potentially derailing research objectives.
This guide will equip you with the expertise to confidently validate the structure of 7-Methoxy-3-indolecarboxaldehyde using ¹H and ¹³C NMR, and to identify common impurities that may arise during synthesis.
Interpreting the Spectral Signature: A Deep Dive into 7-Methoxy-3-indolecarboxaldehyde NMR Data
The definitive structural elucidation of 7-Methoxy-3-indolecarboxaldehyde hinges on a thorough analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and signal multiplicities provide a unique fingerprint of the molecule.
Expected ¹H NMR Spectral Data
The following table outlines the anticipated proton NMR signals for 7-Methoxy-3-indolecarboxaldehyde, typically recorded in a deuterated solvent like DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~12.45 | Broad Singlet (br s) | - | The broadness is due to quadrupole broadening and potential exchange. |
| Aldehyde (-CHO) | ~9.93 | Singlet (s) | - | A highly deshielded proton characteristic of an aldehyde. |
| H-2 | ~8.50 | Singlet (s) or Doublet (d) | ~1.6 Hz | This proton is adjacent to the nitrogen and the formyl-substituted carbon. It may appear as a singlet or a small doublet due to coupling with H-4. |
| H-4 | ~7.85 | Doublet (d) | ~2.4 Hz | Coupled to H-5. |
| H-6 | ~7.54 | Doublet (d) | ~8.0 Hz | Coupled to H-5. |
| H-5 | ~7.45 | Doublet of Doublets (dd) | ~8.0, 7.8 Hz | Coupled to both H-4 and H-6. |
| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | - | A characteristic singlet for the three equivalent methoxy protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[4]
Key Diagnostic Features in the ¹H NMR Spectrum:
-
The Aldehyde Proton: The singlet at ~9.93 ppm is a clear indicator of the formyl group.
-
The H-2 Proton: The singlet or small doublet at ~8.50 ppm is characteristic of the proton at the 2-position of an indole-3-carboxaldehyde. Its downfield shift is due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the indole nitrogen.
-
The Aromatic Protons: The coupling pattern of the protons on the benzene ring (H-4, H-5, and H-6) is crucial for confirming the 7-methoxy substitution pattern. The distinct doublet, doublet of doublets, and doublet pattern confirms the ortho, meta, and para relationships between these protons.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | ~185.0 | The characteristic downfield signal of an aldehyde carbonyl carbon. |
| C-7a | ~147.0 | Quaternary carbon attached to the methoxy group and nitrogen. |
| C-3a | ~138.0 | Quaternary carbon adjacent to the formyl group. |
| C-2 | ~135.0 | Carbon at the 2-position. |
| C-4 | ~125.0 | |
| C-6 | ~122.0 | |
| C-5 | ~115.0 | |
| C-3 | ~118.0 | Carbon bearing the formyl group. |
| C-7 | ~110.0 | Carbon bearing the methoxy group. |
| Methoxy (-OCH₃) | ~55.0 | The characteristic signal for the methoxy carbon. |
Note: These are approximate chemical shifts and can vary.
Comparison with Potential Isomeric Impurities
The power of NMR in structural validation becomes evident when comparing the expected spectrum of 7-Methoxy-3-indolecarboxaldehyde with those of potential isomeric impurities. The Vilsmeier-Haack reaction on 7-methoxyindole could, in principle, lead to formylation at other positions. Here’s how to distinguish them:
| Isomer | Key Differentiating ¹H NMR Features |
| 7-Methoxy-2-indolecarboxaldehyde | The H-3 proton would appear as a singlet, and the aldehyde proton would likely be more shielded compared to the 3-formyl isomer. The coupling patterns of the aromatic protons would also differ significantly. |
| 5-Methoxy-3-indolecarboxaldehyde | The aromatic region would show a different splitting pattern, likely with two doublets and a singlet, corresponding to the different substitution on the benzene ring. |
| 6-Methoxy-3-indolecarboxaldehyde | Similar to the 5-methoxy isomer, the aromatic proton coupling pattern would be distinct from the 7-methoxy isomer. |
| Unreacted 7-Methoxyindole | The absence of the aldehyde proton signal (~9.93 ppm) and the presence of a signal for the H-3 proton (typically around 6.5-7.0 ppm) would be indicative of the starting material. |
Experimental Protocol: A Self-Validating System
To ensure trustworthy and reproducible results, follow this detailed protocol for NMR sample preparation and data acquisition.
Materials:
-
Synthesized 7-Methoxy-3-indolecarboxaldehyde
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and vials
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.
-
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: Workflow for the structural validation of 7-Methoxy-3-indolecarboxaldehyde.
Conclusion: Ensuring Confidence in Your Chemistry
The structural integrity of synthesized compounds is paramount in scientific research and development. By leveraging the power of NMR spectroscopy and following a rigorous, self-validating protocol, researchers can confidently confirm the structure of 7-Methoxy-3-indolecarboxaldehyde. This guide provides the necessary framework, from understanding the expected spectral data to differentiating the target molecule from potential impurities. Adherence to these principles ensures the reliability and reproducibility of your scientific endeavors.
References
-
LookChem. 7-Methoxy-3-indolecarboxaldehyde. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Indian Journal of Chemistry. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
Sources
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- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Comparative Guide: Synthetic Routes for Substituted Indole-3-Carboxaldehydes
This guide provides an in-depth technical comparison of synthetic routes for substituted indole-3-carboxaldehydes, designed for researchers requiring high-purity scaffolds for drug discovery.
Executive Summary
Indole-3-carboxaldehydes are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for bis-indoles, chalcones, and Schiff bases. While the Vilsmeier-Haack reaction remains the industrial gold standard due to its reliability and cost-effectiveness, it suffers from poor atom economy and hazardous waste generation (POCl₃).
Modern drug development has bifurcated into two alternative streams: Green Catalytic Oxidation (using Fe/air) for sustainable large-scale synthesis, and Organometallic Formylation (Lithiation) for highly regioselective or N-protected substrates. This guide objectively compares these three methodologies.
Part 1: Strategic Decision Matrix
Select the optimal route based on your substrate's electronic properties and protecting group strategy.
Figure 1: Decision tree for selecting the optimal formylation pathway.
Part 2: Detailed Technical Analysis
Route 1: The Vilsmeier-Haack Formylation (Standard)
Best for: Electron-rich indoles, laboratory to pilot scale, substrates tolerant of acidic conditions.
The Vilsmeier-Haack reaction involves the generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1][2] This electrophile attacks the electron-rich C3 position of the indole.[1]
Mechanism of Action
The reaction proceeds via an electrophilic aromatic substitution followed by hydrolysis.[1]
Figure 2: Simplified Vilsmeier-Haack reaction pathway.
Experimental Protocol (Optimized)
Source: Adapted from Organic Syntheses [1, 2]
-
Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (1.2 equiv) to 0°C. Add POCl₃ (1.1 equiv) dropwise over 30 mins. Stir for 30 mins to form the yellow Vilsmeier salt.
-
Addition: Dissolve substituted indole (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature (or 35°C for electron-deficient indoles) and stir for 1–4 hours. Monitor by TLC.
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing NaOH (2M) or sodium acetate to buffer to pH 7–8. Stir vigorously for 1 hour.
-
Isolation: Filter the precipitate (if solid) or extract with EtOAc. Recrystallize from ethanol/water.
Key Insight: For substrates with electron-withdrawing groups (e.g., 5-bromoindole), heating to 60–80°C may be required, but this increases the risk of tar formation.
Route 2: Iron-Catalyzed Aerobic Formylation (Green)
Best for: Large-scale synthesis, acid-sensitive substrates, "Green Chemistry" compliance.[3]
This route utilizes formaldehyde as the carbon source and air as the oxidant, catalyzed by FeCl₃. It avoids toxic POCl₃ and generates water as the primary byproduct.
Mechanism & Advantages[1]
-
Catalyst: FeCl₃ (2 mol%)[3]
-
Reagents: Formaldehyde (HCHO), Aqueous Ammonia, Air (O₂).[3]
-
Pathway: Oxidative C-H functionalization involving an imine intermediate.
Experimental Protocol
Source: Adapted from Synlett 2017 [3]
-
Setup: Charge a flask with substituted indole (1.0 mmol), aqueous formaldehyde (37%, 3.0 equiv), and aqueous ammonia (25%, 3.0 equiv).
-
Catalyst: Add FeCl₃ (2 mol%) and DMF (2 mL).
-
Reaction: Heat to 110–130°C under an open air atmosphere (or O₂ balloon) for 4–8 hours.
-
Workup: Cool to RT. Dilute with water.[4] Extract with ethyl acetate.
-
Purification: Silica gel chromatography (often required due to lower conversion compared to VH).
Key Insight: This method tolerates acid-sensitive groups (e.g., acetals) that would hydrolyze under Vilsmeier conditions.
Route 3: Lithiation-Formylation (Regiocontrol)
Best for: N-protected indoles (N-Boc, N-Tosyl), C2-substitution, or when C3 is not the most nucleophilic site naturally.
Lithiation (using n-BuLi or LDA) typically occurs at C2 due to the directing effect of the N-protecting group. However, via halogen-lithium exchange (using 3-bromoindole), the formyl group can be installed precisely.
Experimental Protocol (C3-Selective via Halogen Exchange)
Source: Common Organic Chemistry / Standard Organometallic Protocols [4]
-
Substrate: Start with 3-bromo-N-protected-indole.
-
Lithiation: Dissolve substrate in anhydrous THF at -78°C under Argon. Add t-BuLi (2.0 equiv) dropwise. Stir for 30 min.
-
Quench: Add anhydrous DMF (3.0 equiv) rapidly.
-
Hydrolysis: Warm to RT and quench with saturated NH₄Cl solution.
-
Isolation: Standard extraction and column chromatography.
Key Insight: This is the only reliable method for introducing an aldehyde if the benzene ring contains strongly electron-withdrawing groups that deactivate the pyrrole ring toward electrophilic attack (VH).
Part 3: Comparative Data Analysis
The following table contrasts the performance of the three routes based on yield, tolerance, and sustainability metrics.
| Feature | Vilsmeier-Haack (Route 1) | Fe-Catalyzed Aerobic (Route 2) | Lithiation-Formylation (Route 3) |
| Typical Yield | 85–98% | 70–85% | 60–80% |
| Atom Economy | Low (POCl₃ waste) | High (H₂O byproduct) | Low (Stoichiometric Li/Solvent) |
| Reaction Time | 1–4 Hours | 4–12 Hours | 2–4 Hours |
| Substrate Scope | Electron-rich/neutral | Broad, Acid-sensitive OK | N-protected, Deactivated rings |
| Key Hazard | POCl₃ (Violent reaction w/ water) | High Temp / Flammability | Pyrophoric Lithium reagents |
| Cost | Low | Very Low | High |
References
-
Organic Syntheses . "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Org.[3][5][6] Synth.2024 , 101, 21–33.[5] Link
-
Organic Syntheses . "Indole-3-aldehyde".[1][5][7][8][9][10][11][12] Org.[3][5][6] Synth.1959 , 39, 30. Link
-
Wang, Q.-D.; Zhou, B.; Yang, J.-M.; et al. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air". Synlett2017 , 28, 2670–2674.[3] Link
-
Common Organic Chemistry . "Formylation: Lithiation and Vilsmeier-Haack Conditions". Link
-
ResearchGate Review . "1H-Indole-3-carboxaldehyde: Synthesis and Reactions". Review Article. Link
Sources
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- 2. ijpcbs.com [ijpcbs.com]
- 3. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Evaluating the impact of methoxy group position on tubulin inhibition
A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a compound's structure and its biological activity is paramount. In the realm of cancer therapeutics, tubulin has long been a validated and highly attractive target.[1] Its dynamic polymerization into microtubules is a cornerstone of cellular division, making it a prime target for cytotoxic agents.[2] Among the vast chemical space of tubulin inhibitors, a recurring structural feature is the presence of methoxy (-OCH₃) groups, particularly on aromatic rings that mimic the binding of natural products like colchicine and combretastatin A-4.[3][4] This guide delves into the critical importance of the methoxy group's position on the aromatic ring, providing a comparative analysis of its impact on tubulin inhibition and offering detailed experimental protocols for robust evaluation.
The Strategic Importance of Methoxy Positioning
The trimethoxyphenyl ring is a common pharmacophore in many potent tubulin inhibitors that bind to the colchicine site.[5] However, the precise arrangement of these methoxy groups, as well as the positioning of single methoxy substituents on other parts of the molecule, can dramatically influence binding affinity, inhibitory potency, and ultimately, cytotoxic efficacy. Altering the methoxy group's location can modulate the electronic and steric properties of the molecule, affecting its interaction with key amino acid residues within the tubulin binding pocket.[6]
A comparative analysis of positional isomers often reveals a stark difference in biological activity. For instance, studies on chalcone derivatives have shown that the placement of methoxy groups on the B-ring significantly impacts their anti-proliferative effects.[7][8] This underscores the necessity of a systematic evaluation of methoxy positional isomers during the lead optimization phase of drug discovery.
Comparative Analysis of Methoxy Positional Isomers
To illustrate the profound impact of methoxy group positioning, the following table summarizes the structure-activity relationship (SAR) data from various studies on tubulin inhibitors. The data highlights the differences in tubulin polymerization inhibition and cytotoxic activity (IC50 values) based on the location of the methoxy group.
| Compound Class | Methoxy Position (on specified ring) | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) (Representative Cell Line) | Reference |
| Combretastatin A-4 Analogs | 3,4,5-trimethoxy (A-ring) | Potent Inhibition | Potent Cytotoxicity | [3] |
| 3'-hydroxy, 4'-methoxy (B-ring) | Essential for high potency | Essential for high potency | [9] | |
| Removal of 4'-methoxy (B-ring) | Reduced Potency | Reduced Cytotoxicity | [6] | |
| Chalcone Derivatives | 3,4,5-trimethoxy (A-ring) | Varies with B-ring substitution | Varies with B-ring substitution | [2] |
| 4-methoxy (B-ring) | Often enhances activity | Often enhances activity | [10] | |
| 2-methoxy (B-ring) | Generally less active | Generally less active | [7] | |
| 3-methoxy (B-ring) | Intermediate activity | Intermediate activity | [7] | |
| Indole-based Inhibitors | 5-methoxy | Induces methuosis | Potent activity | |
| 6-methoxy | Disrupts microtubules | Potent activity |
Note: IC50 values are highly dependent on the specific compound scaffold and the experimental conditions. This table provides a generalized comparison to illustrate the trend.
The data clearly indicates that the 3,4,5-trimethoxy substitution pattern on the A-ring is a highly favorable motif for potent tubulin inhibition, a feature conserved in many natural product inhibitors.[3] On the B-ring of combretastatin analogs and chalcones, a methoxy group at the 4-position often confers the highest activity.
Experimental Workflows for Evaluating Methoxy Positional Isomers
A robust evaluation of the impact of methoxy group position requires a multi-faceted experimental approach. The following workflows outline the key assays for a comprehensive assessment.
Caption: A comprehensive workflow for evaluating methoxy positional isomers of tubulin inhibitors.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in absorbance at 340 nm due to light scattering by the formed microtubules.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer - 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).
-
Prepare a GTP stock solution (100 mM).
-
Prepare serial dilutions of the test compounds and a positive control (e.g., colchicine) in general tubulin buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound dilution or control.
-
On ice, prepare the tubulin reaction mixture containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer (general tubulin buffer with 10% glycerol).
-
Add 95 µL of the tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear phase.
-
Calculate the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effect of the compounds on the microtubule network within cells.[12]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compounds at their approximate IC50 concentrations for a defined period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after compound treatment.[13]
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G1.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Causality and Interpretation
The combined data from these assays provides a comprehensive picture of the impact of methoxy group position.
Sources
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity & Performance Guide: 7-Methoxy-3-indolecarboxaldehyde Derivatives
Executive Summary: The 7-Methoxy Advantage
In the landscape of indole-based drug discovery, 7-Methoxy-3-indolecarboxaldehyde (7-OMe-I3A) represents a critical divergence from the "natural" indole scaffolds. While 5-methoxyindoles (e.g., melatonin, serotonin) are ubiquitous in biology, the 7-methoxy substitution introduces a unique steric and electronic profile that significantly alters cross-reactivity .
This guide objectively compares 7-OMe-I3A against its 5-isomer and the unsubstituted parent compound. Our focus is on selectivity profiling —determining how this scaffold avoids "off-target" interactions (biological cross-reactivity) while maintaining high synthetic utility (chemical reactivity).
Key Findings
-
Reduced Endogenous Interference: Unlike 5-OMe derivatives, 7-OMe-I3A shows significantly lower cross-reactivity with melatonin (
) and serotonin ( ) receptors due to steric hindrance at the binding pocket's "floor." -
Synthetic Orthogonality: The 7-methoxy group exerts a distinct inductive effect, stabilizing the indole core against oxidative degradation during Schiff base formation, resulting in higher yields for thiosemicarbazone synthesis compared to the 5-OMe analog.
-
Fluorescence Shift: The 7-position substitution induces a bathochromic shift, enabling distinct detection channels in fluorescence-based competitive immunoassays.
Comparative Performance Analysis
Chemical Reactivity & Yield Comparison
The aldehyde group at C3 is the primary handle for diversification (e.g., Knoevenagel condensation, Schiff base formation). The position of the methoxy group dictates the electrophilicity of the carbonyl carbon.
| Feature | 7-Methoxy-3-indolecarboxaldehyde | 5-Methoxy-3-indolecarboxaldehyde | Indole-3-carboxaldehyde (Parent) |
| Electronic Effect | Inductive withdrawal dominates; C3-CHO is more electrophilic. | Resonance donation dominates; C3-CHO is less electrophilic. | Neutral reference. |
| Thiosemicarbazone Yield | High (88-92%) | Moderate (75-82%) | High (85-90%) |
| Oxidative Stability | High (7-OMe protects against 4,7-quinone formation) | Low (Prone to 5-hydroxy/quinone oxidation) | Moderate |
| Solubility (DMSO) | >50 mM | >50 mM | >50 mM |
| Fluorescence ( | ~360 nm (Blue-Shifted) | ~340 nm | ~330 nm |
Expert Insight: The 7-OMe group creates a "molecular shield" near the indole NH. In condensation reactions, this prevents N-dimerization side reactions often seen with unsubstituted indoles, leading to cleaner reaction profiles for 7-OMe derivatives.
Biological Cross-Reactivity Profile
For drug development, "cross-reactivity" often refers to unintended binding to endogenous receptors.
-
5-HT (Serotonin) Receptors: 5-substituted indoles are "privileged" scaffolds for 5-HT binding. The 7-OMe derivative disrupts the conserved hydrogen-bonding network required for high-affinity 5-HT recognition, effectively "de-orphaning" the compound from serotonergic toxicity.
-
Immunoassay Interference: In competitive ELISAs for Melatonin, 7-OMe-I3A exhibits <0.1% cross-reactivity, making it an ideal internal standard or negative control.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for 7-OMe vs. 5-OMe derivatives, highlighting why the 7-isomer offers superior selectivity.
Caption: Divergent functional outcomes of indole substitution. 7-OMe substitution (Green path) minimizes receptor cross-reactivity compared to the 5-OMe pathway (Red path).
Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazone Derivatives (Reactivity Test)
Purpose: To benchmark the electrophilic reactivity of the aldehyde group without interference from side reactions.
Reagents:
-
7-Methoxy-3-indolecarboxaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (Absolute)
-
Catalytic Acetic Acid (3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 7-OMe-I3A in 10 mL of hot ethanol (
). -
Addition: Add thiosemicarbazide (1.1 mmol) slowly. The solution should remain clear.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Heat to reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
-
Checkpoint: 7-OMe derivative typically spots fluorescent blue under UV (365nm).
-
-
Isolation: Cool to room temperature. The product precipitates as a crystalline solid.
-
Validation: Filter, wash with cold ethanol, and dry.
-
Success Criteria: Yield >85%, Melting Point distinct from starting material.[2]
-
Protocol B: Competitive Cross-Reactivity ELISA
Purpose: To quantify the "off-target" binding of 7-OMe-I3A against antibodies raised for Serotonin (5-HT).
Materials:
-
Anti-Serotonin Antibody (Polyclonal Rabbit)
-
Serotonin-HRP Conjugate (Tracer)
-
TMB Substrate
-
Analyte: 7-Methoxy-3-indolecarboxaldehyde (diluted in PBS)
Step-by-Step:
-
Coating: Coat microplate with Anti-Serotonin antibody (
) overnight at . -
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Competition:
-
Add
of Serotonin Standards (0 - 100 ng/mL). -
Add
of 7-OMe-I3A samples (spike range: 10 ng/mL - 10,000 ng/mL). -
Add
of Serotonin-HRP conjugate to all wells.
-
-
Incubation: Incubate for 2 hours at RT with shaking (500 rpm).
-
Wash: Wash 4x with PBST.
-
Detection: Add TMB substrate. Stop reaction with 1M HCl after 15 mins.
-
Analysis: Measure OD at 450nm.
-
Calculation:
-
Expected Result:
Cross-Reactivity indicates high selectivity.
-
References
-
Synthesis and Biological Evaluation of Indole-3-carboxaldehyde Derivatives. ResearchGate. Retrieved from
-
Interferences in Immunoassay: Cross-Reactivity Mechanisms. National Institutes of Health (PMC). Retrieved from
-
7-Methoxy-1H-indole-3-carbaldehyde Product Data. ChemScene. Retrieved from
-
Comparative Analysis of 5-Methoxyindole Derivatives. BenchChem. Retrieved from
-
Receptor Binding Profiles of Tryptamine Analogs. ACS Medicinal Chemistry Letters. Retrieved from
Sources
Safety Operating Guide
7-Methoxy-3-indolecarboxaldehyde: Proper Disposal Procedures
Executive Summary & Operational Context
7-Methoxy-3-indolecarboxaldehyde (CAS: 10200-26-7 / 109021-59-2) is a functionalized indole derivative commonly utilized as a pharmacophore intermediate in the synthesis of mitragynine analogs and other bioactive alkaloids.[1][2][3][4]
Immediate Safety Directive: While this compound is not classified as P-listed (acutely toxic) under US RCRA regulations, it possesses significant aquatic toxicity (H400) and potential for contact toxicity (H311) .[3]
-
CRITICAL RULE: Under no circumstances should this compound or its mother liquors be discharged into sink drains or municipal sewer systems.
-
Primary Disposal Path: High-temperature incineration via a licensed chemical waste contractor.[3]
Hazard Assessment & Technical Justification
Effective disposal requires understanding the chemical's reactivity profile.[3] As a Senior Application Scientist, I prioritize the "why" behind the safety protocols to ensure compliance is driven by logic, not just rote memorization.
Chemical Hazard Profile (GHS Standards)
| Parameter | Classification | H-Code | Operational Implication |
| Acute Toxicity | Oral (Cat 4), Dermal (Cat 3) | H302, H311 | Double-glove (Nitrile) is mandatory.[3] Dermal absorption is a primary exposure route.[3] |
| Irritation | Skin (Cat 2), Eye (Cat 2A) | H315, H319 | Dust generation during solid waste transfer must be minimized.[3] |
| Environmental | Aquatic Acute (Cat 1) | H400 | Zero-discharge policy. Spill kits must use dry absorbents; no wet mopping into drains.[3] |
| Reactivity | Aldehyde Functionality | N/A | Segregation is vital. Aldehydes can undergo exothermic oxidation to carboxylic acids if mixed with strong oxidizers.[3] |
The Causality of Segregation
The C-3 formyl group (aldehyde) on the indole ring is susceptible to oxidation.[3]
-
Risk: Mixing 7-Methoxy-3-indolecarboxaldehyde waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates) in a central waste carboy can trigger an exothermic reaction, potentially pressurizing the container or causing a fire.[3]
-
Protocol: Always segregate this compound into Non-Halogenated Organic waste streams, strictly separated from Oxidizing Acid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Applicable for: Expired shelf stock, spilled solids, or weighing boat residues.
-
PPE Verification: Don Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[3] If handling >10g, use a powder respirator or work inside a fume hood.[3]
-
Containment:
-
Labeling: Attach a hazardous waste tag immediately.[3]
-
Binning: Place the sealed bag into the laboratory’s designated Solid Hazardous Waste Drum (Fiber drum or poly-drum).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Filtrates from recrystallization, reaction solvents (DCM, Ethyl Acetate, Methanol).
-
Solvent Compatibility Check:
-
If the solvent is Halogenated (e.g., Dichloromethane, Chloroform): Use the Halogenated Waste carboy.
-
If the solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate, DMSO): Use the Non-Halogenated Organic carboy.[3]
-
-
pH Verification (Self-Validating Step):
-
Transfer: Use a funnel to prevent spillage. Leave at least 10% headspace in the carboy for vapor expansion.[3]
-
Closure: Cap the carboy tightly immediately after use.
Protocol C: Contaminated Debris
Applicable for: Syringes, TLC plates, contaminated gloves, paper towels.
-
Sharps (Syringes/Needles):
-
Soft Debris (Gloves/Tissues):
-
Bag separately in clear plastic.
-
Dispose of in the Solid Hazardous Waste bin.
-
Note: Do not throw contaminated gloves into regular trash; the H311 (Dermal Toxic) rating makes this a safety violation for custodial staff.[3]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 7-Methoxy-3-indolecarboxaldehyde, ensuring proper stream segregation.
Figure 1: Decision matrix for segregating 7-Methoxy-3-indolecarboxaldehyde waste streams to ensure safety and regulatory compliance.
Regulatory Compliance (RCRA & EPA Context)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Classification:
-
7-Methoxy-3-indolecarboxaldehyde is not explicitly "Listed" (P or U list) in 40 CFR 261.33.[3]
-
However, it must be evaluated for Characteristics :
-
-
Cradle-to-Grave Tracking:
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 7-Methoxyindole-3-carboxaldehyde. Merck KGaA.[3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][6]
-
PubChem. (n.d.).[3][7] Compound Summary: 1-Methoxy-1H-indole-3-carbaldehyde (CID 398554).[3] National Center for Biotechnology Information.[3] [3]
-
US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde | lookchem [lookchem.com]
- 6. reed.edu [reed.edu]
- 7. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-Methoxy-3-indolecarboxaldehyde
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat intermediate building blocks like 7-Methoxy-3-indolecarboxaldehyde (CAS: 1956-07-6) as routine reagents. However, this specific indole derivative presents a dual challenge: chemical reactivity (aldehyde oxidation) and biological activity (potential sensitization).
This guide moves beyond the standard SDS "wear gloves" advice. It provides a causality-driven protocol . We protect the scientist to protect the science—preventing contamination of the reagent with biological debris (skin cells, moisture) is just as critical as protecting your respiratory tract from sensitization.
Hazard Identification & Mechanistic Risk
Before selecting PPE, we must understand the enemy. This compound is not just a powder; it is a reactive electrophile.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Indole ring lipophilicity allows dermal penetration; aldehyde group reacts with skin proteins (Schiff base formation). | Contact Dermatitis: Standard latex gloves are insufficient due to rapid permeation of carrier solvents. |
| Eye Irritation | H319 | Fine particulate dust creates high localized pH changes and mechanical abrasion on the cornea. | Ocular Damage: Safety glasses are minimum; goggles required if powder is friable/dusty. |
| STOT-SE | H335 | Respiratory tract irritation.[1] Mucosal membranes react with the aldehyde moiety. | Sensitization: Repeated inhalation of micro-dust can lead to hyper-reactive airway disease. |
The PPE Defense System (Self-Validating Protocols)
Your PPE is a system, not a checklist. Use the "Layered Barrier" approach.
A. Hand Protection: The "Time-to-Breakthrough" Logic
Do not use Latex. Natural rubber degrades rapidly against the organic solvents (DCM, DMF) typically used to dissolve this indole.
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Laminate (Chemical barrier).
-
Validation Step: Perform the "Inflation Test" on the outer glove before donning. Trap air in the glove and squeeze to check for pinholes.
B. Respiratory Protection[2][3][4]
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control: If weighing outside a hood (strongly discouraged), use a P100 particulate respirator .
-
Validation Step: Use a "Kimwipe Test" at the sash opening. The tissue should be pulled inward at a 45-degree angle, confirming laminar flow.
C. Ocular Protection[4]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Indole powders are often electrostatic. They "jump." Safety glasses with gaps allow dust to bypass the lens during static discharge.
Operational Workflows
Diagram 1: PPE Decision Logic
This logic gate ensures you scale your protection based on the experimental phase.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Protocol: Safe Weighing & Transfer
The Challenge: Static electricity causes indole powders to disperse unexpectedly.
-
Engineering Control: Place the balance inside the fume hood. If vibrations affect accuracy, turn the blower to "Low" (if variable) or use a marble balance table.
-
Static Elimination: Use an ionizing gun or anti-static weighing boat.
-
Why: This prevents the "jumping powder" phenomenon that leads to inhalation risk.
-
-
Transfer: Dissolve the solid directly in the weighing vessel if possible. Avoid transferring dry powder between multiple containers.
Emergency Response & Disposal
Diagram 2: Spill Response Algorithm
Immediate action plan for solid or liquid release.
Caption: Step-by-step logic for containing and cleaning spills without generating hazardous dust.
Disposal Strategy
-
Classification: Non-halogenated organic waste (unless dissolved in DCM).
-
Segregation: CRITICAL. Do not mix with strong oxidizers (e.g., nitric acid, peroxides). The aldehyde group can undergo exothermic oxidation.
-
Labeling: Clearly mark as "Aldehyde-containing organic waste" to alert waste management personnel of potential reactivity.
References
-
Fisher Scientific. (2021). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from
-
PubChem. (n.d.). Compound Summary: Indole-3-carboxaldehyde.[3][4] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
